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  • Product: N-Allyl-N-(4-fluorophenyl)amine
  • CAS: 83164-79-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of N-Allyl-N-(4-fluorophenyl)amine

This guide provides an in-depth exploration of the synthesis and characterization of N-Allyl-N-(4-fluorophenyl)amine, a valuable intermediate in the development of novel pharmaceuticals and functional materials. Designed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis and characterization of N-Allyl-N-(4-fluorophenyl)amine, a valuable intermediate in the development of novel pharmaceuticals and functional materials. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of a robust synthetic protocol, thorough characterization methodologies, and the underlying scientific principles.

Introduction

N-Allyl-N-(4-fluorophenyl)amine, with the chemical formula C9H10FN, is an aromatic amine of growing interest in medicinal chemistry and materials science.[1][2] The presence of both a fluorophenyl group and an allyl moiety imparts unique electronic and reactive properties to the molecule. The fluorophenyl group is a common feature in many bioactive compounds, often enhancing metabolic stability and binding affinity. The versatile allyl group can participate in a wide array of chemical transformations, making it a key functional handle for further molecular elaboration. This guide will detail a reliable synthetic route to this compound and a comprehensive approach to its characterization.

Synthesis of N-Allyl-N-(4-fluorophenyl)amine

The synthesis of N-Allyl-N-(4-fluorophenyl)amine can be efficiently achieved through the N-allylation of 4-fluoroaniline. While several methods exist for N-alkylation, a direct approach using an allyl halide in the presence of a suitable base is often effective and straightforward for this class of compounds. For more complex substrates or to achieve higher yields and cleaner reactions, modern cross-coupling reactions such as the Buchwald-Hartwig amination offer a powerful alternative.[3][4][5][6] This guide will focus on the direct N-allylation method due to its operational simplicity and cost-effectiveness.

Reaction Scheme:

Synthesis of N-Allyl-N-(4-fluorophenyl)amine 4-Fluoroaniline 4-Fluoroaniline Product N-Allyl-N-(4-fluorophenyl)amine 4-Fluoroaniline->Product Allyl Bromide Allyl Bromide Allyl Bromide->Product Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Product Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Product Byproduct HBr + Base-H+ Product->Byproduct

Caption: Synthetic scheme for N-Allyl-N-(4-fluorophenyl)amine.

Experimental Protocol

Materials:

  • 4-Fluoroaniline (99%)[7][8]

  • Allyl bromide (99%)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoroaniline (10.0 g, 89.9 mmol) and anhydrous acetonitrile (100 mL).

  • Add anhydrous potassium carbonate (24.8 g, 179.8 mmol) to the solution.

  • While stirring vigorously, add allyl bromide (13.0 g, 107.9 mmol) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Dissolve the crude product in ethyl acetate (150 mL) and wash with water (2 x 100 mL) followed by brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient (e.g., 95:5) to afford pure N-Allyl-N-(4-fluorophenyl)amine.

Safety Precautions:

  • 4-Fluoroaniline is toxic and an irritant.[8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Allyl bromide is a lachrymator and is toxic.[9][10] Handle with extreme care in a fume hood and wear appropriate PPE.

  • Acetonitrile is flammable and toxic.[11] Avoid open flames and ensure adequate ventilation.

Characterization of N-Allyl-N-(4-fluorophenyl)amine

Thorough characterization is essential to confirm the identity and purity of the synthesized N-Allyl-N-(4-fluorophenyl)amine. The following techniques are recommended:

Physical Properties
PropertyValueSource
Molecular Formula C₉H₁₀FN[1]
Molecular Weight 151.19 g/mol [1][2]
Appearance Expected to be a colorless to pale yellow oilInferred
Boiling Point 50-58 °C at 0.5 Torr[2]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

  • Expected Chemical Shifts (δ) in CDCl₃:

    • Aromatic Protons: Two sets of doublets (or multiplets) in the range of 6.8-7.2 ppm, characteristic of a para-substituted benzene ring.

    • Allylic CH=CH₂ Proton: A multiplet in the range of 5.8-6.0 ppm.

    • Terminal =CH₂ Protons: Two multiplets (or doublets of doublets) in the range of 5.1-5.3 ppm.

    • N-CH₂ Protons: A doublet in the range of 3.8-4.0 ppm.

    • NH Proton: A broad singlet (if present as an impurity of mono-allylation) which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

  • Expected Chemical Shifts (δ) in CDCl₃:

    • Aromatic C-F: A doublet with a large coupling constant (¹JCF) in the range of 150-160 ppm.

    • Aromatic C-N: A singlet in the range of 140-145 ppm.

    • Allylic CH=CH₂: A singlet in the range of 130-135 ppm.

    • Aromatic CH: Signals in the range of 115-130 ppm, with those ortho to the fluorine showing C-F coupling.

    • Terminal =CH₂: A singlet in the range of 115-120 ppm.

    • N-CH₂: A singlet in the range of 45-50 ppm.

IR (Infrared) Spectroscopy:

  • Expected Characteristic Peaks (cm⁻¹):

    • N-H Stretch: A weak to medium band around 3400 cm⁻¹ (if mono-allylation occurs).

    • C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Peaks below 3000 cm⁻¹.

    • C=C Stretch (Alkene): A peak around 1640 cm⁻¹.

    • C=C Stretch (Aromatic): Peaks in the range of 1500-1600 cm⁻¹.

    • C-F Stretch: A strong band in the range of 1200-1250 cm⁻¹.

    • C-N Stretch: A peak in the range of 1300-1350 cm⁻¹.

Mass Spectrometry (MS):

  • Expected Molecular Ion Peak (M⁺): m/z = 151.08. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Conclusion

This technical guide provides a comprehensive overview of a reliable and accessible method for the synthesis of N-Allyl-N-(4-fluorophenyl)amine, a compound of significant interest in chemical and pharmaceutical research. The detailed experimental protocol, coupled with a thorough characterization workflow, offers researchers a solid foundation for producing and verifying this valuable chemical intermediate. Adherence to the outlined safety precautions is paramount to ensure a safe and successful synthesis. The spectroscopic data provided serve as a benchmark for the confirmation of the final product's identity and purity.

References

  • Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst . The Journal of Organic Chemistry - ACS Publications. [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides . Wordpress. [Link]

  • Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube . YouTube. [Link]

  • Supplementary Data - The Royal Society of Chemistry . The Royal Society of Chemistry. [Link]

  • Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones . The Royal Society of Chemistry. [Link]

  • CAS RN 83164-79-8 | N-Allyl-4-fluoroaniline - Hoffman Fine Chemicals . Hoffman Fine Chemicals. [Link]

  • Supplementary Information . The Royal Society of Chemistry. [Link]

  • 4-Fluoroanilines: synthesis and decomposition - Academia.edu . Academia.edu. [Link]

  • 4-Fluoroaniline - Wikipedia . Wikipedia. [Link]

  • N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis - PMC . National Center for Biotechnology Information. [Link]

  • Synthesis, Molecular Structure and Characterization of Allylic Derivatives of 6-Amino-3-methyl-1,2,4-triazolo[3,4-f][1][3][4]-triazin-8(7H)-one - MDPI . MDPI. [Link]

  • N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine - PubChem . PubChem. [Link]

  • 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines . MDPI. [Link]

  • Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction - PMC . National Center for Biotechnology Information. [Link]

  • 13C NMR of Fluorinated Organics - University of Ottawa NMR Facility Blog . University of Ottawa NMR Facility Blog. [Link]

  • Allyl fluoride synthesis by fluorination - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

Sources

Exploratory

Starting materials and reagents for N-Allyl-N-(4-fluorophenyl)amine synthesis

Topic: Starting Materials and Reagents for N-Allyl-N-(4-fluorophenyl)amine Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary N-Allyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Starting Materials and Reagents for N-Allyl-N-(4-fluorophenyl)amine Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Allyl-N-(4-fluorophenyl)amine (CAS: 83164-79-8), also known as N-allyl-4-fluoroaniline, is a pivotal intermediate in medicinal chemistry. It serves as a scaffold for synthesizing nitrogen-containing heterocycles, including quinolines and indoles, and acts as a precursor for functionalized anilines in drug discovery campaigns targeting kinases and GPCRs.

This guide provides a rigorous analysis of the starting materials and reagent ecosystems required for its synthesis. Unlike generic protocols, this document focuses on chemoselectivity —specifically, the suppression of the N,N-diallyl impurity (over-alkylation)—and details the causality behind reagent selection to ensure high-purity isolation.

Retrosynthetic Analysis & Strategic Routes

To select the appropriate starting materials, one must first determine the synthetic strategy. The formation of the C(sp³)-N bond in this secondary amine can be achieved through three primary distinct pathways, each demanding a specific reagent profile.

Route A: Nucleophilic Substitution (Direct Alkylation)
  • Mechanism: S_N2 attack of 4-fluoroaniline on an allyl halide.

  • Pros: Low cost, readily available reagents.

  • Cons: High risk of over-alkylation to N,N-diallyl-4-fluoroaniline; requires strict stoichiometric control.

  • Reagent Focus: Weak inorganic bases and polar aprotic solvents.

Route B: Palladium-Catalyzed Allylation (Tsuji-Trost)
  • Mechanism: Pd(0)-catalyzed attack of the aniline on a π-allyl palladium complex.

  • Pros: Exceptional selectivity for mono-allylation; mild conditions.

  • Cons: Higher cost (catalyst/ligand).

  • Reagent Focus: Allyl acetate/carbonate, Pd precursors, phosphine ligands.[1]

Route C: Reductive Amination
  • Mechanism: Condensation with acrolein followed by hydride reduction.

  • Pros: Avoids over-alkylation.

  • Cons: Acrolein is highly toxic and unstable (polymerizes); generally avoided in favor of Routes A or B.

Primary Starting Materials

2.1 The Nucleophile: 4-Fluoroaniline [2]
  • CAS: 371-40-4[3]

  • Role: The core aromatic scaffold.

  • Critical Quality Attributes (CQAs):

    • Purity: ≥99%. Isomeric impurities (2-fluoroaniline or 3-fluoroaniline) are difficult to separate after allylation due to similar polarity.

    • Appearance: Colorless to pale yellow liquid. Darkening indicates oxidation (formation of azo/azoxy species), which can act as radical scavengers or catalyst poisons in Pd-mediated routes.

  • Handling: Toxic by inhalation and skin contact. Use within a fume hood.

2.2 The Electrophile: Allyl Sources

The choice of allyl source dictates the reaction kinetics and byproduct profile.

Allyl SourceCASLeaving Group (LG)ReactivitySuitability
Allyl Bromide 106-95-6Bromide (Br⁻)HighStandard. Ideal for direct alkylation. Requires careful addition to prevent bis-allylation.
Allyl Chloride 107-05-1Chloride (Cl⁻)ModerateScalable. Cheaper than bromide but slower kinetics. Often requires iodide catalysis (Finkelstein conditions).
Allyl Acetate 591-87-7Acetate (OAc⁻)Low (Latent)Catalytic. Non-reactive under S_N2 conditions; activated only by Pd(0) catalysts. Best for high-selectivity requirements.

The Reagent Ecosystem

Experimental success relies on the "supporting cast" of reagents that modulate the reaction environment.

3.1 Bases (For Route A - Alkylation)

The base must neutralize the generated acid (HX) without deprotonating the product secondary amine (pK_a ~25) to a degree that encourages a second alkylation.

  • Potassium Carbonate (K₂CO₃): The "Gold Standard." Its heterogeneity in organic solvents provides a "buffering" effect, keeping the effective basicity lower than soluble organic bases.

    • Specification: Anhydrous, -325 mesh (powdered). Granular forms react too slowly.

  • Cesium Carbonate (Cs₂CO₃): Used for difficult substrates. The "Cesium Effect" (higher solubility/larger cation radius) increases the nucleophilicity of the aniline but also increases the risk of over-alkylation.

  • Triethylamine (Et₃N) / DIPEA: generally avoided in mono-alkylation of primary anilines because the homogeneous nature often leads to faster reaction rates that are harder to control.

3.2 Solvents
  • Acetonitrile (MeCN): Preferred for Route A. Polar enough to solubilize the aniline and interact with the K₂CO₃ surface, but aprotic to prevent solvolysis of the allyl halide.

  • DMF/DMAc: High solubility but difficult to remove during workup; promotes over-alkylation due to high dielectric constant stabilizing the transition state.

  • THF: Preferred for Route B (Pd-catalyzed) due to compatibility with phosphine ligands.

3.3 Catalysts (For Route B)
  • Precursor: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂/dba)₃] or Allylpalladium(II) chloride dimer.

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or PPh₃. Bidentate ligands like dppf often enhance mono-selectivity by increasing the steric bulk around the Pd center.

Experimental Protocols

Protocol A: Controlled Mono-Alkylation (Standard Laboratory Scale)

Rationale: This method uses stoichiometric control and heterogeneous kinetics to favor the secondary amine.

Reagents:

  • 4-Fluoroaniline (1.0 equiv)

  • Allyl Bromide (0.9 equiv) — Deficit ensures aniline remains in excess.

  • K₂CO₃ (Anhydrous, powder, 1.5 equiv)

  • Acetonitrile (0.2 M concentration relative to aniline)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (N₂).[4]

  • Dissolution: Add 4-Fluoroaniline and Acetonitrile. Stir until homogeneous.

  • Base Activation: Add powdered K₂CO₃. Stir vigorously for 10 minutes to create a fine suspension.

  • Controlled Addition: Dissolve Allyl Bromide in a small volume of Acetonitrile in the addition funnel. Add this solution dropwise over 60 minutes at 0°C (ice bath).

    • Causality: Low temperature and slow addition keep the concentration of the electrophile low, statistically favoring reaction with the abundant primary amine over the forming secondary amine.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) or LC-MS.

  • Quench & Workup: Filter off the solid K₂CO₃/KBr salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water (x2) and Brine (x1). Dry over Na₂SO₄.[5]

  • Purification: The crude will contain ~10-15% unreacted aniline and <5% dialkylated byproduct. Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 0% → 10% EtOAc in Hexanes. The dialkylated product elutes first (least polar), followed by the target mono-allyl amine, then the starting aniline.

Protocol B: Palladium-Catalyzed Tsuji-Trost Allylation (High Purity)

Rationale: Uses catalytic activation to achieve >95% selectivity for the mono-allyl product.

Reagents:

  • 4-Fluoroaniline (1.0 equiv)

  • Allyl Acetate (1.1 equiv)

  • Pd(PPh₃)₄ (1-3 mol%) or Pd₂(dba)₃/dppf

  • THF (Dry, 0.2 M)

Step-by-Step Methodology:

  • Catalyst Formation: In a glovebox or under Argon, mix Pd precursor and ligand in dry THF. Stir for 15 mins to generate the active catalyst species.

  • Addition: Add 4-Fluoroaniline and Allyl Acetate to the catalyst solution.

  • Reaction: Heat to 60°C for 4–8 hours.

    • Mechanism:[2][6][7][8][9] The aniline attacks the π-allyl-Pd complex. The leaving group (acetate) acts as the base to deprotonate the ammonium intermediate.

  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify as above.

Visualization

Figure 1: Reaction Pathways and Selectivity Logic

ReactionPathways Aniline 4-Fluoroaniline (Nucleophile) Target N-Allyl-N-(4-fluorophenyl)amine (Target Molecule) Aniline->Target Route A: S_N2 Slow Addition Aniline->Target Route B: Pd-Cat High Selectivity Impurity N,N-Diallyl-4-fluoroaniline (Over-alkylation Impurity) Target->Impurity Excess Electrophile Fast Kinetics AllylBr Allyl Bromide (Electrophile) AllylBr->Target Base K2CO3 / MeCN Base->Target AllylAc Allyl Acetate AllylAc->Target PdCat Pd(0) Catalyst (Tsuji-Trost) PdCat->Target

Caption: Comparison of Direct Alkylation (Route A) and Pd-Catalyzed (Route B) pathways, highlighting the risk of over-alkylation in Route A.

Figure 2: Protocol A Workflow (Controlled Alkylation)

Workflow Start Start: 4-Fluoroaniline + MeCN BaseAdd Add K2CO3 (Powder) Create Suspension Start->BaseAdd Cool Cool to 0°C (Kinetic Control) BaseAdd->Cool AddElec Add Allyl Bromide DROPWISE (60 min) Cool->AddElec React Warm to RT Stir 12-16h AddElec->React Check TLC Check (Hex:EtOAc 8:2) React->Check Quench Filter Salts Aq. Workup (EtOAc) Check->Quench Purify Column Chromatography Isolate Target Quench->Purify

Caption: Step-by-step workflow for the controlled mono-alkylation of 4-fluoroaniline using allyl bromide.

Data Summary: Reagent Comparison

ParameterRoute A (Alkylation)Route B (Pd-Catalysis)
Primary Reagent Allyl BromideAllyl Acetate
Base K₂CO₃ (Heterogeneous)None (or catalytic base)
Solvent AcetonitrileTHF
Selectivity (Mono:Di) ~85:15 (Requires purification)>98:2
Cost Efficiency High (Cheap reagents)Low (Expensive catalyst)
Scalability High (Kg scale feasible)Moderate (Catalyst load)

References

  • Selective Mono-allylation Methodology: Kon, Y., et al. (2022).[6] Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst. Royal Society of Chemistry Advances. Retrieved from [Link]

  • Tsuji-Trost Reaction Scope: Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. Retrieved from [Link]

  • 4-Fluoroaniline Safety & Properties: PubChem. Compound Summary for CID 9731, 4-Fluoroaniline. National Library of Medicine. Retrieved from [Link]

  • General Aniline Alkylation Dynamics: Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron. Retrieved from [Link]

Sources

Foundational

Strategic Synthesis of Fluorinated N-Allyl Anilines: A Technical Guide

Topic: Literature review on the synthesis of fluorinated N-allyl anilines Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals Executive Summary The incorporation o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature review on the synthesis of fluorinated N-allyl anilines Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The incorporation of fluorine into N-allyl aniline scaffolds is a pivotal strategy in modern medicinal chemistry. The N-allyl group serves as a versatile "warhead" for covalent inhibition or a handle for late-stage functionalization (e.g., Ring-Closing Metathesis), while the fluorine atom modulates metabolic stability (blocking P450 oxidation), lipophilicity (LogP), and pKa.

However, the synthesis of these motifs presents a specific electronic challenge: the strong electron-withdrawing nature of fluorine (Hammett


, 

) significantly reduces the nucleophilicity of the aniline nitrogen. Standard alkylation protocols often fail or result in uncontrolled polyalkylation. This guide delineates three field-proven synthetic pathways to overcome these electronic barriers, prioritizing selectivity and scalability.

Strategic Disconnections & Mechanistic Considerations

When designing a route to fluorinated N-allyl anilines, the chemist must choose between activating the nucleophile (Method A) or activating the electrophile (Method B & C).

  • Method A (Direct Alkylation): Relies on forcing conditions to overcome the low nucleophilicity of fluoroanilines. High risk of over-alkylation (N,N-diallyl formation).

  • Method B (Tsuji-Trost Allylation): Uses Palladium(0) to activate the allyl source.[1] Excellent for electron-deficient anilines as it proceeds via a "soft" nucleophile mechanism.

  • Method C (Buchwald-Hartwig): Inverse disconnection. Couples a fluorinated aryl halide with allylamine. Best when the fluorinated aniline is unstable or expensive.

Decision Matrix: Pathway Selection

DecisionMatrix cluster_legend Selection Criteria Start Substrate Availability Q1 Is the Fluorinated Aniline readily available? Start->Q1 Q2 Is the Aniline highly electron-deficient? (e.g., Pentafluoro, 2,4-difluoro) Q1->Q2 Yes PathC Method C: Buchwald-Hartwig (Cross-Coupling) Q1->PathC No (Have Aryl Halide) PathA Method A: Direct Alkylation (Base-mediated) Q2->PathA No (Mono-F, Meta/Para) PathB Method B: Tsuji-Trost Allylation (Pd-Catalyzed) Q2->PathB Yes (Low Nucleophilicity)

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on substrate electronics and availability.

Method A: Direct Nucleophilic Substitution (Classical)

While conceptually simple, direct alkylation of fluorinated anilines with allyl halides is plagued by the "polyalkylation problem." As the mono-allyl product is formed, it becomes slightly more nucleophilic (inductive donation from the alkyl group) than the starting fluoroaniline, competing for the remaining electrophile.

Optimization for Fluoroanilines

To suppress over-alkylation, strict stoichiometry and specific base selection are required. Weak inorganic bases (


) are often insufficient for deprotonating electron-poor anilines efficiently, while strong bases (

) can lead to background decomposition.

Protocol 1: Controlled Mono-Allylation

  • Substrate: 4-Fluoroaniline (1.0 equiv)

  • Reagents: Allyl Bromide (1.1 equiv),

    
     (1.5 equiv), TBAI (10 mol% - Phase Transfer Catalyst).
    
  • Solvent: DMF or Acetonitrile (Polar aprotic is essential).

  • Conditions:

    
    , 4-12 hours.
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-fluoroaniline (10 mmol) in anhydrous DMF (20 mL) under

    
    .
    
  • Base Activation: Add Cesium Carbonate (

    
    , 15 mmol). Stir for 15 min to ensure heterogeneity. Note: Cesium is preferred over Potassium due to the "Cesium Effect" (higher solubility/basicity in organic media).
    
  • Addition: Add Tetrabutylammonium iodide (TBAI, 1 mmol) followed by dropwise addition of Allyl Bromide (11 mmol).

  • Monitoring: Monitor via TLC/LCMS. The mono-allyl product usually runs higher than the aniline but lower than the di-allyl byproduct.

  • Workup: Dilute with EtOAc, wash extensively with

    
     (5% aq) to remove DMF. Dry over 
    
    
    
    .[2][3]

Critical Insight: For highly deficient anilines (e.g., 2,3,4,5,6-pentafluoroaniline), this method fails. The nucleophilicity is too low. Switch to Method B.

Method B: Palladium-Catalyzed Tsuji-Trost Allylation[4]

This is the "Gold Standard" for fluorinated substrates. Instead of relying on the aniline's nucleophilicity, this method activates the allyl source (allyl acetate or carbonate) into a highly electrophilic


-allyl palladium complex.
Mechanism & Selectivity

The reaction proceeds via a "soft" nucleophile pathway. Fluorinated anilines (


) are soft nucleophiles. They attack the 

-allyl species from the face opposite to the metal (outer-sphere mechanism), preserving stereochemistry if chiral ligands are used.

TsujiTrost cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 Active Catalyst PiAllyl π-Allyl Pd(II) Complex (Electrophilic) Pd0->PiAllyl + Allyl Source Pd0->PiAllyl Oxidative Addition AllylSource Allyl Acetate/Carbonate OxAdd Oxidative Addition PiAllyl->Pd0 + Product Product N-Allyl Fluoroaniline PiAllyl->Product Reductive Elimination (Outer Sphere) NuAttack Nucleophilic Attack (Fluoroaniline) Product->Pd0 Regeneration

Figure 2: The Tsuji-Trost catalytic cycle illustrating the activation of the allyl electrophile.

Protocol 2: Tsuji-Trost Allylation of 2,4-Difluoroaniline

  • Catalyst:

    
     (2.5 mol%) + dppf (5 mol%).
    
  • Allyl Source: Allyl Methyl Carbonate (1.2 equiv). Note: Carbonates are superior to acetates as they generate methoxide in situ, which acts as a base to deprotonate the aniline.

  • Solvent: THF, ambient temperature.

Step-by-Step Workflow:

  • Catalyst Prep: In a Schlenk tube, mix

    
     (23 mg) and dppf (28 mg) in THF (5 mL). Stir 10 min (turns orange/red).
    
  • Substrate Addition: Add 2,4-difluoroaniline (1.0 mmol) and Allyl Methyl Carbonate (1.2 mmol).

  • Reaction: Stir at room temperature for 2-4 hours. The evolution of

    
     gas indicates reaction progress.
    
  • Purification: Filter through a celite pad. Concentrate. Flash chromatography (Hexane/EtOAc).[4]

Why this works: The in-situ generation of base (


) upon decarboxylation of the carbonate drives the equilibrium, even for non-nucleophilic fluoroanilines.

Method C: Buchwald-Hartwig Cross-Coupling[6]

When the fluorinated aniline is unstable or the starting material is a fluorinated aryl halide (e.g., 1-bromo-3,5-difluorobenzene), the Buchwald-Hartwig amination is the route of choice. This forms the


 bond rather than the 

bond.

Protocol 3: Coupling Fluorinated Aryl Halides with Allylamine

  • Substrate: 1-Bromo-3,5-difluorobenzene.

  • Amine: Allylamine (1.2 equiv).

  • Catalyst:

    
     (2 mol%) + BINAP (3 mol%).
    
  • Base:

    
     (1.4 equiv).
    
  • Solvent: Toluene,

    
    .
    

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a reaction vial, cool under Argon.

  • Charging: Add

    
    , BINAP, 
    
    
    
    , and the aryl bromide.
  • Solvent/Amine: Add Toluene followed by Allylamine.

  • Heating: Heat to

    
    . Caution: Allylamine is volatile (bp 53°C); use a sealed pressure vial.
    
  • Workup: Quench with water, extract with ether.

Comparative Data Analysis

FeatureMethod A: Direct AlkylationMethod B: Tsuji-TrostMethod C: Buchwald-Hartwig
Primary Mechanism

Nucleophilic Attack

-Allyl Electrophilic Attack
Pd-Catalyzed C-N Coupling
Substrate Scope Mono-fluoroanilinesHighly deficient fluoroanilinesFluorinated Aryl Halides
Selectivity Low (Mono vs Di mix)High (Mono-selective)High
Reaction Conditions Basic, Heating often requiredNeutral/Mild, RTBasic, Heating required
Key Limitation PolyalkylationCost of Pd/LigandVolatility of Allylamine
Recommended For Large scale, simple substratesComplex, sensitive substratesInverse availability (Ar-X)

References

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. Source: National Institutes of Health (PMC). Relevance: Establishes mechanistic baselines for Pd-catalyzed C-N bond formation with fluorinated amines.

  • Tsuji-Trost Reaction: Mechanism and Scope. Source: Organic Chemistry Portal.[5] Relevance: Definitive guide on soft nucleophile allylation parameters relevant to electron-deficient anilines.

  • Synthesis and Characterization of N-Allyl-3-(trifluoromethyl)aniline. Source: BenchChem Technical Guide. Relevance: Provides specific protocols for the direct alkylation of trifluoromethyl-substituted anilines.

  • Buchwald-Hartwig Amination of Aryl Halides. Source: Chemistry LibreTexts. Relevance: Detailed protocols for coupling aryl halides with amines, including ligand selection for difficult substrates.

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Source: National Institutes of Health (PMC). Relevance: Discusses the handling of highly fluorinated aromatic scaffolds in cross-coupling.

Sources

Exploratory

N-Allyl-N-(4-fluorophenyl)amine: A Pivotal Scaffold in Heterocyclic Chemistry and Kinase Inhibitor Design

Executive Summary N-Allyl-N-(4-fluorophenyl)amine (also known as N-allyl-4-fluoroaniline) is a specialized organofluorine intermediate that serves as a critical building block in modern medicinal chemistry.[1] Unlike gen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Allyl-N-(4-fluorophenyl)amine (also known as N-allyl-4-fluoroaniline) is a specialized organofluorine intermediate that serves as a critical building block in modern medicinal chemistry.[1] Unlike generic reagents, this compound occupies a strategic niche: it combines the bioisosteric utility of the 4-fluorophenyl group (enhancing metabolic stability and lipophilicity) with the versatile reactivity of the N-allyl moiety (enabling ring-closing metathesis, Heck cyclizations, and aza-Claisen rearrangements).

This technical guide provides an in-depth analysis of its discovery context, optimized synthesis protocols, and its role as a precursor in the development of c-Met kinase inhibitors and chiral indoline scaffolds .

Historical Context and Chemical Significance[2]

The Convergence of Two Chemistries

The "discovery" of N-Allyl-N-(4-fluorophenyl)amine is not defined by a single moment of isolation but rather by the convergence of organofluorine chemistry and transition-metal catalysis in the late 20th century.

  • The Fluorine Revolution (1950s-70s): Early medicinal chemistry identified that substituting hydrogen with fluorine (bioisosterism) at the para-position of aniline rings blocked metabolic oxidation (P450 hydroxylation), significantly extending the half-life of drug candidates.

  • The Allyl Era (1980s-90s): With the advent of the Heck reaction and Ring-Closing Metathesis (RCM) , the N-allyl group transformed from a simple protecting group into a "reactive handle." Researchers realized that N-allyl anilines could be cyclized to form indoles and quinolines—the core scaffolds of thousands of alkaloids and pharmaceuticals.

Structural Utility
FeatureFunction in Drug Design
4-Fluoro Substituent Blocks p-hydroxylation; increases lipophilicity (

); modulates pKa of the amine.
Secondary Amine (N-H) Nucleophilic center for further functionalization (acylation, alkylation) to build complex cores.
Allyl Group Olefinic handle for Pd-catalyzed cyclization, radical cyclization, or oxidative cleavage.

Technical Synthesis & Purification Protocols

Achieving high purity with this compound is notoriously difficult due to the competing formation of the N,N-diallyl byproduct.[2] The following protocols contrast the standard "textbook" approach with the "field-optimized" method preferred in process chemistry.

Method A: The Process-Optimized Route (Vacuum Distillation)

Best for: Multigram to Kilogram scale, high purity requirements.

Expert Insight: Chromatography is often inefficient for separating the mono-allyl product from the di-allyl impurity due to similar


 values. Vacuum distillation exploits the boiling point differential effectively.
Protocol Steps:
  • Reagents: Charge a reaction vessel with 4-Fluoroaniline (1.0 equiv), Allyl Bromide (1.0 equiv), and Potassium Carbonate (

    
    , 1.5 equiv) in Acetonitrile  (ACN).
    
  • Reaction: Heat to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC or HPLC.[2]

    • Note: A slight excess of aniline (1.1–1.2 equiv) can suppress di-allylation.

  • Workup: Filter off inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification (Critical): Perform fractional distillation under high vacuum (0.5 mmHg).

    • Fraction 1: Unreacted 4-fluoroaniline (Lower b.p.).

    • Fraction 2: N-Allyl-N-(4-fluorophenyl)amine (Product).

    • Residue: N,N-diallyl byproduct (Higher b.p.).

Method B: The Cryogenic Lithiation Route

Best for: Small scale, precise stoichiometry, avoiding over-alkylation.

  • Setup: Dissolve 4-fluoroaniline in anhydrous THF under Nitrogen/Argon atmosphere.

  • Deprotonation: Cool to -78°C . Add n-Butyllithium (n-BuLi) (1.0 equiv) dropwise. Stir for 30 mins to generate the lithium amide.

  • Alkylation: Add Allyl Bromide (1.0 equiv) slowly.

  • Warming: Allow to warm to room temperature over 2 hours.

  • Quench: Add saturated

    
     solution. Extract with Ethyl Acetate.
    

Visualization: Synthesis & Purification Logic

SynthesisWorkflow Start Start: 4-Fluoroaniline Reagents Add Allyl Bromide + Base (K2CO3 or n-BuLi) Start->Reagents Reaction Reaction Mixture (Mono-allyl + Di-allyl + SM) Reagents->Reaction Decision Purification Strategy? Reaction->Decision Distillation Vacuum Distillation (0.5 mmHg) Decision->Distillation Scale > 5g Column Silica Chromatography (Often inefficient separation) Decision->Column Scale < 1g Product Pure N-Allyl-N-(4-fluorophenyl)amine (>98% Purity) Distillation->Product Middle Fraction Byproduct Residue: N,N-Diallyl impurity Distillation->Byproduct Pot Residue Column->Product

Caption: Decision logic for the synthesis and purification of N-Allyl-4-fluoroaniline, highlighting distillation as the superior method for scale-up.

Applications in Drug Development[1][4]

Case Study: c-Met Kinase Inhibitors

The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway is a primary target in oncology, driving cancer cell proliferation and metastasis. N-Allyl-N-(4-fluorophenyl)amine appears in patent literature (e.g., WO2007146824A2 ) as a key intermediate for synthesizing Quinoline-based c-Met inhibitors .

  • Mechanism: The N-allyl group serves as a precursor for constructing the quinoline ring system via ring-closing metathesis or oxidative cyclization.

  • Outcome: The resulting quinoline core, decorated with the 4-fluoroaniline moiety, fits into the ATP-binding pocket of the kinase, with the fluorine atom interacting with specific residues to improve potency.

The Amino-Claisen Rearrangement (Indole Synthesis)

One of the most elegant uses of this compound is in the synthesis of C2-substituted indoles .

  • Lewis Acid Catalysis: Upon treatment with

    
     or heat, N-Allyl-N-(4-fluorophenyl)amine undergoes a [3,3]-sigmatropic rearrangement (Amino-Claisen).
    
  • Migration: The allyl group migrates from the Nitrogen to the ortho-Carbon of the phenyl ring.

  • Cyclization: The resulting o-allyl aniline can be cyclized (using Pd/Cu catalysts) to form an indoline or indole structure.

    • Significance: This provides a regiospecific method to synthesize fluorinated tryptamine analogs (precursors to serotonin receptor ligands).

Visualization: Divergent Synthetic Utility

Applications Core N-Allyl-N-(4-fluorophenyl)amine Path1 Intramolecular Heck Reaction (Pd(OAc)2, Ligand) Core->Path1 Path2 Amino-Claisen Rearrangement (Lewis Acid / Heat) Core->Path2 Path3 N-Acylation & RCM (Grubbs Catalyst) Core->Path3 Indole Fluorinated Indoles (Serotonin Ligands) Path1->Indole Path2->Indole Quinoline Quinoline Derivatives (c-Met Kinase Inhibitors) Path3->Quinoline Heterocycle Dihydroquinolines Path3->Heterocycle

Caption: Divergent synthetic pathways transforming the core scaffold into bioactive heterocycles via Palladium and Ruthenium catalysis.

Safety & Handling (MSDS Summary)

  • Hazards: Like most anilines, this compound is toxic if swallowed, inhaled, or absorbed through the skin. It acts as a blood toxicant (methemoglobinemia risk).

  • GHS Classification:

    • Acute Toxicity, Oral (Category 3)

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Anilines are prone to oxidation (darkening) upon air exposure.

References

  • Santa Cruz Biotechnology. N-Allyl-N-(4-fluorophenyl)amine Product Data & CAS 83164-79-8.Link

  • Google Patents. WO2007146824A2: Quinoline compounds and methods of use (c-Met Kinase Inhibitors).Link

  • National Institutes of Health (PMC). Multigram Synthesis of a Chiral Substituted Indoline Via Copper-Catalyzed Alkene Aminooxygenation. (Demonstrates purification via distillation). Link

  • BenchChem. Application of N-Allyl-4-chloroaniline in Organic Synthesis (Analogous Protocols).Link

Sources

Protocols & Analytical Methods

Method

Application Notes: N-Allyl-N-(4-fluorophenyl)amine as a Versatile Building Block in Organic Synthesis

Introduction In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms and reactive functional groups into molecular scaffolds is a cornerstone of developing novel pharmaceuticals, agroc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms and reactive functional groups into molecular scaffolds is a cornerstone of developing novel pharmaceuticals, agrochemicals, and materials.[1][2][3] N-Allyl-N-(4-fluorophenyl)amine, possessing the CAS number 83164-79-8, emerges as a particularly valuable building block for synthetic chemists.[4] This secondary amine uniquely combines three key structural motifs:

  • A 4-Fluorophenyl Ring: The fluorine substituent significantly modulates the electronic properties of the aromatic ring. It enhances metabolic stability and binding affinity in drug candidates and serves as a useful spectroscopic probe (¹⁹F NMR).[1][5]

  • A Nucleophilic Nitrogen Center: The secondary amine is a versatile handle for constructing C-N bonds, a fundamental transformation in the synthesis of a vast array of bioactive molecules and functional materials.[6]

  • A Reactive Allyl Group: The terminal alkene of the allyl group is primed for a wide range of transformations, including palladium-catalyzed cross-couplings, cyclization reactions, and metathesis, enabling rapid increases in molecular complexity.

This guide provides an in-depth exploration of N-Allyl-N-(4-fluorophenyl)amine, offering detailed protocols for its synthesis and its application in powerful synthetic methodologies aimed at researchers in drug discovery and process development.

Synthesis of the Building Block: N-Allyl-N-(4-fluorophenyl)amine

The most direct and reliable method for preparing N-Allyl-N-(4-fluorophenyl)amine is the N-alkylation of 4-fluoroaniline.[7] While several methods exist, the following protocol is optimized for high mono-allylation selectivity and operational simplicity. The use of a mild base like potassium carbonate is crucial to prevent significant formation of the undesired N,N-diallyl byproduct.

Diagram: Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Conditions R1 4-Fluoroaniline P N-Allyl-N-(4-fluorophenyl)amine R1->P N-Alkylation R2 Allyl Bromide R2->P C1 K₂CO₃ (Base) C1->P C2 Acetonitrile (Solvent) C2->P C3 Room Temp, 2-4h C3->P

Caption: Synthetic workflow for N-Allyl-N-(4-fluorophenyl)amine via N-alkylation.

Experimental Protocol: N-Alkylation of 4-Fluoroaniline

Materials:

  • 4-Fluoroaniline (1.0 eq)

  • Allyl bromide (1.1 - 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Standard laboratory glassware, magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-fluoroaniline (1.0 eq) and anhydrous acetonitrile. Stir until the aniline is fully dissolved.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension will become cloudy.

  • Allylation: Add allyl bromide (1.2 eq) dropwise to the stirring suspension at room temperature.

    • Scientist's Note: A slow, dropwise addition is recommended to maintain a low concentration of the alkylating agent, which helps to suppress the over-alkylation to the tertiary amine.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the consumption of 4-fluoroaniline.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the potassium carbonate. Rinse the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil by column chromatography on silica gel. A gradient elution, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is effective for separating the desired product from starting material and the N,N-diallyl byproduct.

  • Validation: Combine the pure fractions and remove the solvent in vacuo to yield N-Allyl-N-(4-fluorophenyl)amine as a pale yellow oil. Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

CompoundMolecular FormulaMolecular WeightCAS Number
N-Allyl-N-(4-fluorophenyl)amine C₉H₁₀FN151.19 g/mol 83164-79-8[4]
4-Fluoroaniline C₆H₆FN111.12 g/mol 371-40-4[2]
Allyl Bromide C₃H₅Br120.98 g/mol 106-95-6

Application I: Palladium-Catalyzed Intramolecular Cyclization for Heterocycle Synthesis

A powerful application of N-Allyl-N-(4-fluorophenyl)amine is its use in transition-metal-catalyzed cyclization reactions to form nitrogen-containing heterocycles, which are ubiquitous scaffolds in pharmaceuticals.[6][8] Palladium-catalyzed reactions, in particular, have become indispensable tools for C-N bond formation.[6][9] The intramolecular Heck reaction or related C-H activation pathways can be employed to construct valuable ring systems.

Diagram: Palladium-Catalyzed Cyclization Pathway

Cyclization cluster_catalysis Catalytic Cycle Start N-Allyl-N-(4-fluorophenyl)amine Intermediate Buchwald-Hartwig Intermediate Start->Intermediate Buchwald-Hartwig Amination ArylHalide Aryl Halide (e.g., 2-bromotoluene) ArylHalide->Intermediate Catalyst Pd(0) Catalyst + Ligand Catalyst->Intermediate Base Base (e.g., K₃PO₄) Base->Intermediate Product Fluorinated Dihydroquinoline Derivative Intermediate->Product Intramolecular Heck Cyclization Product->Catalyst Regenerates Catalyst

Caption: General pathway for synthesis of a dihydroquinoline via tandem C-N coupling and cyclization.

Protocol: Synthesis of a Fluorinated Tetrahydroquinoline Derivative

This protocol describes a tandem Buchwald-Hartwig amination followed by an intramolecular Heck cyclization. This strategy allows for the rapid assembly of the core tetrahydroquinoline structure.

Materials:

  • N-Allyl-N-(4-fluorophenyl)amine (1.0 eq)

  • 1-Bromo-2-iodobenzene (1.05 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Xantphos (ligand) (0.04 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Toluene

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Catalyst Preparation: In a glovebox or under a strong flow of inert gas, add Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and Cesium Carbonate (2.0 eq) to an oven-dried Schlenk tube.

  • Reagent Addition: Add N-Allyl-N-(4-fluorophenyl)amine (1.0 eq), 1-bromo-2-iodobenzene (1.05 eq), and anhydrous toluene to the Schlenk tube.

    • Scientist's Note: The choice of an ortho-dihalogenated arene is strategic. The more reactive C-I bond will preferentially undergo the initial C-N coupling, leaving the C-Br bond poised for the subsequent intramolecular cyclization step.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired fluorinated tetrahydroquinoline product.

  • Validation: Confirm the structure of the product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS).

Conclusion

N-Allyl-N-(4-fluorophenyl)amine is a high-value, versatile building block for organic synthesis. Its trifunctional nature—a fluorinated ring, a nucleophilic center, and a reactive alkene—provides chemists with multiple avenues for molecular diversification. The protocols detailed herein for its synthesis and subsequent elaboration into complex heterocyclic systems demonstrate its utility. The strategic placement of the fluorine atom makes this reagent particularly attractive for medicinal chemistry programs, where fine-tuning of pharmacokinetic properties is paramount.[1][5] The continued development of new catalytic methods will undoubtedly expand the applications of this and related N-allylanilines in the synthesis of next-generation pharmaceuticals and advanced materials.[10][11]

References

  • Garcia-Lopez, J. and Martinez-Ortiz, A. (2021). "Recent Advances in the Chemistry of 4-Fluoroaniline: From Fundamental Studies to Industrial Applications." Chemical Reviews, 121(8), 4590-4630.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis.
  • Wikipedia. (2025). 4-Fluoroaniline. [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Allylation of Acidic and Less Nucleophilic Anilines Using Allylic Alcohols Directly. [Link]

  • Nolan, S. P., et al. (2022). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. PMC. [Link]

  • Sparrow Chemical. (2025). What is 4-Fluoroaniline used for? [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • White, M. C., et al. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(1), 843-859. [Link]

  • PrepChem.com. Synthesis of N-allyl-o-phenylenediamine. [Link]

  • Tlili, A. (2018). Synthesis of Fluorinated Amines: A Personal Account. PMC. [Link]

  • Smith, A. B., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Google Patents. (2016).
  • ResearchGate. (2015). Reactions of N-Allyl- and N,N-Diallyltrifluoromethanesulfonamides with Carboxylic Acid Amides under Oxidizing Conditions. [Link]

  • ResearchGate. (2017). Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton. [Link]

  • ResearchGate. (2015). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Link]

  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2011). Heterocycles in Life and Society. John Wiley & Sons.
  • Hsung, R. P., et al. (2014). N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. PMC. [Link]

  • Patil, S. A., et al. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research, 3(8), 147-155. [Link]

Sources

Application

Application Note: Advanced Protocols for the Functionalization of N-Allyl-N-(4-fluorophenyl)amine

Abstract This guide details advanced experimental protocols for the synthesis and subsequent functionalization of -Allyl- -(4-fluorophenyl)amine (CAS: 83164-79-8). While this substrate appears structurally simple, it ser...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details advanced experimental protocols for the synthesis and subsequent functionalization of


-Allyl-

-(4-fluorophenyl)amine
(CAS: 83164-79-8). While this substrate appears structurally simple, it serves as a high-value "linchpin" scaffold in medicinal chemistry. The combination of the electron-rich nitrogen, the metabolically robust fluorine substituent, and the reactive allyl tether makes it an ideal candidate for divergent synthesis—specifically for accessing 5-fluoroindolines and fluorinated tetrahydroquinolines .

This note prioritizes two distinct mechanistic pathways:

  • Visible-Light Photoredox Catalysis: A radical cascade for carbo-functionalization.[1]

  • Transition-Metal Catalyzed Hydroamination: A redox-neutral cyclization strategy.

Module 1: Substrate Integrity & Preparation

Before attempting complex functionalization, the purity of the starting material is paramount.


-allyl anilines are susceptible to oxidation (N-oxide formation) and polymerization upon prolonged air exposure.
Synthesis Protocol

If the substrate is not purchased, it should be synthesized via Mono-alkylation of 4-Fluoroaniline .

  • Reagents: 4-Fluoroaniline (1.0 equiv), Allyl Bromide (1.1 equiv),

    
     (2.0 equiv).
    
  • Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile).

  • Conditions:

    • Dissolve 4-fluoroaniline in DMF (0.5 M).

    • Add

      
       and stir for 15 min at RT.
      
    • Add Allyl Bromide dropwise at 0°C to prevent bis-alkylation.

    • Warm to RT and stir for 12 hours.

    • Critical Step: Quench with water and extract with

      
      . Wash organic layer 3x with water to remove DMF.
      
    • Purification: Flash chromatography (Hexanes/EtOAc 95:5). The product is a pale yellow oil.[2]

Stability & Storage
  • Storage: Store at -20°C under Argon/Nitrogen.

  • Handling: The allyl group is sensitive to radical initiators. Avoid exposure to direct sunlight during storage.

Module 2: Photoredox Radical Cascade (Synthesis of Fluorinated Indolines)

Rationale: This protocol utilizes visible-light photoredox catalysis to generate a radical species (e.g.,


 or a sulfonyl radical) that adds across the allyl double bond. The resulting alkyl radical then cyclizes onto the aromatic ring at the ortho position. The para-fluorine atom directs this cyclization electronically and blocks the para position, ensuring regiospecificity.
Experimental Workflow

Target Transformation: N-Allyl-N-(4-fluorophenyl)amine


 1-(4-fluorophenyl)-3-(functionalized)-indoline.
Reagents:
  • Substrate: N-Allyl-N-(4-fluorophenyl)amine (0.2 mmol)

  • Radical Precursor:

    
     (for trifluoromethylation) or Tol-SO2-Cl (for sulfonylation).
    
  • Photocatalyst: fac-Ir(ppy)

    
     (1.0 mol%) or Eosin Y (5.0 mol%, metal-free alternative).
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: Anhydrous MeCN (degassed).

  • Light Source: Blue LED (450-465 nm), approx. 24W.

Step-by-Step Protocol:
  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the photocatalyst (fac-Ir(ppy)

    
    , 1.3 mg) and Base (
    
    
    
    , 70 mg).
  • Substrate Addition: Add the amine substrate (30 mg, 0.2 mmol) and the radical precursor (0.24 mmol) via syringe.

  • Solvent & Degassing: Add anhydrous MeCN (2.0 mL). Crucial: Degas the solution by "Freeze-Pump-Thaw" (3 cycles) or vigorous Nitrogen sparging for 15 minutes. Oxygen is a radical quencher and will kill the reaction.

  • Irradiation: Seal the tube and place it 2-3 cm away from the Blue LED source. Stir rapidly. Use a fan to keep the reaction temperature near RT (25-30°C).

  • Monitoring: Monitor by TLC (usually 12-24 hours). The starting material spot (higher

    
    ) should disappear, replaced by a more polar, fluorescent spot (Indoline).
    
  • Workup: Dilute with DCM, wash with sat.

    
    , dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography.

Mechanistic Insight (The "Why")

The reaction proceeds via an ATRA (Atom Transfer Radical Addition) type mechanism coupled with homolytic aromatic substitution.

  • Excitation:

    
    .
    
  • SET (Reduction):

    
     reduces the sulfonyl chloride/iodide, generating the radical 
    
    
    
    and
    
    
    .
  • Addition: The electrophilic radical

    
     adds to the terminal carbon of the allyl alkene.
    
  • Cyclization: The new carbon-centered radical (at the internal allyl position) attacks the aromatic ring ortho to the nitrogen.

  • Aromatization: Oxidation and deprotonation restore the aromaticity, yielding the indoline.

PhotoredoxMechanism Cat Ir(III) Catalyst ExcitedCat *Ir(III) Excited Cat->ExcitedCat Blue LED (hv) ExcitedCat->Cat SET (Oxidation) Precursor R-X (Radical Source) Radical R• (Radical) Precursor->Radical SET (Reduction) Adduct Alkyl Radical Intermediate Radical->Adduct + Substrate (Alkene Addition) Substrate N-Allyl-N-(4-F-Ph)amine Substrate->Adduct Cyclized Cyclized Radical (Arenium) Adduct->Cyclized 5-exo-trig Product 3-Substituted Indoline Cyclized->Product -H (Oxidation/Base)

Caption: Mechanistic flow of the visible-light mediated radical cascade cyclization.

Module 3: Iridium-Catalyzed Hydroamination[3]

Rationale: Unlike the radical pathway which adds an external group, this protocol is an isomerization/cyclization sequence. It is 100% atom-economical.

Experimental Workflow

Target Transformation: N-Allyl-N-(4-fluorophenyl)amine


 5-Fluoro-2-methylindoline.
Reagents:
  • Catalyst:

    
     (2.0 mol%) + Ligand (DPPB or BINAP) (4.0 mol%).
    
  • Additive: TBAI (Tetrabutylammonium iodide) or mild acid (optional, substrate dependent).

  • Solvent: Toluene or Xylene.

  • Temp: 100-110°C.

Step-by-Step Protocol:
  • Catalyst Activation: In a glovebox or under

    
    , mix 
    
    
    
    and the phosphine ligand in Toluene. Stir for 30 min to generate the active species.
  • Reaction: Add the

    
    -allyl amine substrate.[3]
    
  • Heating: Heat to 100°C in a sealed tube for 16 hours.

  • Workup: Cool to RT. Filter through a short pad of Celite to remove the metal.

  • Analysis: Analyze crude by

    
     NMR. The diagnostic shift is the disappearance of allyl vinyl protons (5.0-6.0 ppm) and the appearance of a doublet methyl group (~1.2-1.4 ppm) and a methine proton for the indoline C2.
    

Module 4: Analytical Data & Troubleshooting

Expected NMR Signatures ( NMR, 400 MHz, )
MoietyChemical Shift (

)
MultiplicityDiagnostic Note
Aromatic (F-Ph) 6.8 - 7.0 ppmMultipletsComplex splitting due to

coupling (

).
Allyl (-CH=) 5.8 ppmddtDisappears upon cyclization.
Allyl (=CH2) 5.1 - 5.3 ppmddDisappears upon cyclization.
Indoline (-CH-CH3) 3.5 - 4.0 ppmMultipletAppears in Hydroamination product.
Indoline (-CH3) 1.2 - 1.4 ppmDoubletAppears in Hydroamination product.
Troubleshooting Table
ProblemProbable CauseSolution
No Reaction (Photoredox) Oxygen inhibition.Re-degas using Freeze-Pump-Thaw. Ensure reaction vessel is sealed tight.
Low Yield (Photoredox) Light penetration issues.Use a narrower vessel (NMR tube or vial) to increase surface area-to-volume ratio.
Polymerization Concentration too high.Dilute reaction to 0.05 M or 0.1 M.
De-allylation Acidic hydrolysis.Ensure base (

or

) is present to buffer HCl generated during radical steps.

References

  • Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines. Journal of Organic Chemistry. (2021). Describes the mechanism of EDA complex formation and radical generation in N-alkyl anilines.

  • Iridium-catalyzed hydroamination of allylic amines. University of Texas at Austin / NIH. (2024). Protocols for the atom-economical cyclization of allylic amines using Iridium catalysts.

  • Visible-Light Mediated Cyclization of Tertiary Anilines. Journal of Organic Chemistry. (2015). Comparison of TiO2 and Ru/Ir catalysts for aniline cyclization.

  • Cyclization Cascades via N-Amidyl Radicals. Journal of the American Chemical Society. (2022). Detailed radical cascade mechanisms involving N-allyl systems.

Sources

Method

Application Note: Strategic Synthesis of Fluorinated Heterocycles from N-Allyl-N-(4-fluorophenyl)amine

Introduction & Strategic Value N-Allyl-N-(4-fluorophenyl)amine (CAS: 208660-84-4) is a high-value "privileged structure" in medicinal chemistry. Its core value lies in the 4-fluorophenyl moiety—a bioisostere that enhance...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

N-Allyl-N-(4-fluorophenyl)amine (CAS: 208660-84-4) is a high-value "privileged structure" in medicinal chemistry. Its core value lies in the 4-fluorophenyl moiety—a bioisostere that enhances metabolic stability by blocking Para-oxidation (CYP450 metabolism) while increasing lipophilicity without significant steric penalty.

This application note details the divergent synthesis of three critical pharmaceutical scaffolds from this single precursor:

  • 5-Fluoroindoles: Via Palladium-catalyzed oxidative cyclization.

  • 3-Iodo-5-fluoroindolines: Via electrophilic iodocyclization (accessing cross-coupling handles).

  • 2-Allyl-4-fluoroaniline: Via Aza-Claisen rearrangement (accessing quinolines).

Reaction Landscape

The following diagram illustrates the divergent pathways available from the starting material.

ReactionLandscape Start N-Allyl-N-(4-fluorophenyl)amine Indole 5-Fluoro-N-Tosylindole (Oxidative Cyclization) Start->Indole Pd(OAc)2, O2 (Requires N-Tosyl) Indoline 3-Iodo-5-fluoro-N-Tosylindoline (Iodocyclization) Start->Indoline I2, NaHCO3 (Requires N-Tosyl) OrthoAllyl 2-Allyl-4-fluoroaniline (Aza-Claisen) Start->OrthoAllyl Lewis Acid / Heat Quinoline 6-Fluoroquinolines OrthoAllyl->Quinoline Oxidative Cleavage + Condensation

Pre-requisite: N-Protection (The "Self-Validating" Step)

While the secondary amine can undergo Aza-Claisen rearrangement directly, cyclization protocols (Pd-catalyzed and Iodocyclization) require N-protection to prevent catalyst poisoning and oxidation of the nitrogen lone pair. The Tosyl (Ts) group is the industry standard for this scaffold due to its crystallinity and ease of removal (Mg/MeOH).

Standard Protocol: N-Tosylation

  • Dissolve N-Allyl-N-(4-fluorophenyl)amine (1.0 eq) in DCM (0.5 M).

  • Add Pyridine (2.0 eq) followed by TsCl (1.1 eq) at 0°C.

  • Stir at RT for 4 hours.

  • Wash with 1M HCl (removes pyridine)

    
     Brine 
    
    
    
    Dry (Na2SO4).
  • Checkpoint: Product should be a white solid. 1H NMR must show distinct AB quartet for Tosyl group (7.3-7.8 ppm).

Module A: Synthesis of 5-Fluoroindoles (Pd-Catalyzed)

This route utilizes an oxidative Heck-type cyclization . Unlike traditional Heck reactions that require an aryl halide, this protocol activates the C-H bond at the ortho position.

Mechanism & Causality

The reaction proceeds via aminopalladation of the alkene, followed by C-H activation at the ortho-position. The use of Cu(OAc)2 or O2 is critical to reoxidize Pd(0) to Pd(II), closing the catalytic cycle.

  • Why Pd(OAc)2? Soluble source of electrophilic Pd(II).

  • Why O2/Air? Green oxidant; prevents heavy metal waste from stoichiometric Cu or Ag oxidants.

Protocol A: Aerobic Oxidative Cyclization

Target: 5-Fluoro-1-tosyl-1H-indole

ReagentEquivalentsRole
N-Allyl-N-Ts-4-fluoroaniline 1.0 eqSubstrate
Pd(OAc)2 0.1 eq (10 mol%)Catalyst
Cu(OAc)2 0.5 eqCo-oxidant
O2 (1 atm) BalloonTerminal Oxidant
DMSO/DMF (9:1) 0.2 MSolvent

Step-by-Step:

  • Setup: Charge a flame-dried Schlenk tube with substrate, Pd(OAc)2, and Cu(OAc)2.

  • Solvent: Add DMSO/DMF mixture. Note: DMSO promotes Pd-reoxidation but can be hard to remove; DMF co-solvent aids solubility.

  • Atmosphere: Evacuate and backfill with O2 (balloon) three times.

  • Reaction: Heat to 100°C for 12–16 hours.

    • Monitoring: TLC (Hexane/EtOAc 8:1). The starting material (olefin) will disappear; a fluorescent spot (indole) will appear.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (3x) to remove DMSO.

  • Purification: Flash chromatography on silica gel.

Critical Control Point: Exclusion of water is not strictly necessary, but "wet" solvents can lead to amide hydrolysis. Ensure solvents are anhydrous for reproducibility.

Module B: Iodocyclization (Accessing Functionalized Indolines)

This is the most robust method for generating pharmaceutical intermediates. It creates a 3-iodo-indoline core. The C-I bond is a "handle" for further functionalization (e.g., Suzuki coupling to add biaryl systems).

Mechanism

The reaction is a 5-exo-trig cyclization initiated by the electrophilic attack of iodonium (


) on the alkene. The N-Tosyl group renders the nitrogen nucleophilic enough to close the ring but non-basic enough to avoid sequestering the iodine.

Iodocyclization Step1 Activation: Alkene attacks I2 -> Iodonium Ion Step2 Cyclization (5-exo-trig): N-Ts attacks internal carbon Step1->Step2 Stereoselective Anti-addition Step3 Product: 3-Iodomethyl-1-tosyl-5-fluoroindoline Step2->Step3 Irreversible

[1]

Protocol B: Base-Mediated Iodocyclization

Target: 5-Fluoro-3-(iodomethyl)-1-tosylindoline

  • Preparation: Dissolve N-Allyl-N-Ts-4-fluoroaniline (1.0 mmol) in anhydrous MeCN (10 mL).

  • Base Addition: Add NaHCO3 (3.0 eq). Why? To neutralize HI generated during potential side reactions and buffer the solution.

  • Iodination: Cool to 0°C. Add I2 (2.0 eq) portion-wise.

  • Reaction: Stir at RT for 6 hours in the dark (wrap flask in foil).

    • Self-Validation: The solution should remain dark violet/brown. If it turns colorless, add more I2.

  • Quench: Add saturated Na2S2O3 (aq) until the iodine color vanishes (turns pale yellow/clear).

  • Extraction: Extract with EtOAc. Dry over Na2SO4.

  • Result: The product is typically >90% pure and can be used directly or purified via short silica plug.

Module C: Aza-Claisen Rearrangement

This thermal rearrangement moves the allyl group from the Nitrogen to the ortho-Carbon. This restores the free amine, allowing for the construction of Quinolines or Benzimidazoles .

Protocol C: Lewis-Acid Catalyzed Rearrangement

While thermal rearrangement requires >200°C, Lewis acids lower the barrier.

  • Reagents: N-Allyl-N-(4-fluorophenyl)amine (1.0 eq), Yb(OTf)3 (10 mol%) or BF3·OEt2 (1.0 eq).

  • Solvent: Xylene (for thermal) or DCM (for Lewis Acid).

  • Conditions:

    • Thermal: Reflux in Xylene (140°C) for 24h.

    • Lewis Acid:[2][3] 0°C to RT in DCM for 4-8h.

  • Product: 2-Allyl-4-fluoroaniline .

  • Validation: The disappearance of N-H signals is not a valid check here (both SM and Product are secondary/primary amines). Use GC-MS or NMR (shift of allyl signals).

Summary of Key Data

ParameterPd-Catalyzed CyclizationIodocyclizationAza-Claisen
Primary Product 5-Fluoroindole3-Iodomethyl-indoline2-Allyl-4-fluoroaniline
Key Reagent Pd(OAc)2 / O2I2 / NaHCO3Heat or Lewis Acid
Complexity High (Catalytic)Low (Stoichiometric)Moderate
Scalability Good (with safety limits on O2)ExcellentExcellent
Pharma Utility Core ScaffoldFunctionalizable IntermediateDivergent Precursor

References

  • Palladium-Catalyzed Oxidative Cyclization

    • Shi, Z., et al. "Palladium(II)-Catalyzed Oxidative Cascade Cyclization Reactions of Anilides and Anilines." Chemistry – An Asian Journal, 2011.

  • Iodocyclization Methodology

    • Tsubata, S., et al. "Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2-alkynylanilines via Iodocyclization-Rearrangement."[4] Organic Chemistry Frontiers, 2023.

  • Aza-Claisen Rearrangement

    • Majumdar, K.C., et al. "The Aza-Claisen Rearrangement."[4] Chemical Reviews, 2014. (Canonical review of the mechanism).

  • General Indole Synthesis

    • Gribble, G.W. "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000.

Disclaimer: All protocols involve hazardous chemicals. Perform a full Risk Assessment (COSHH) before experimentation. Ensure proper ventilation and PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Allyl-N-(4-fluorophenyl)amine

Welcome to the technical support center for the synthesis of N-Allyl-N-(4-fluorophenyl)amine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Allyl-N-(4-fluorophenyl)amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important intermediate. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your experimental workflow.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of N-Allyl-N-(4-fluorophenyl)amine.

Issue 1: Low Yield of N-Allyl-N-(4-fluorophenyl)amine

Question: I am getting a very low yield of my desired product, N-Allyl-N-(4-fluorophenyl)amine. What are the possible causes and how can I improve it?

Answer:

A low yield can stem from several factors, ranging from incomplete reaction to the formation of multiple side products. Let's break down the potential causes and solutions.

Possible Cause 1: Incomplete Reaction

The reaction may not be going to completion due to suboptimal reaction conditions. The nucleophilicity of the amine, the reactivity of the allylating agent, and the choice of base and solvent are all critical.[1][2]

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that your 4-fluoroaniline is pure and your allylating agent (e.g., allyl bromide) has not degraded.

  • Optimize Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Try incrementally increasing the reaction temperature.

  • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Choice of Base and Solvent: The choice of base is crucial for deprotonating the aniline to increase its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N). The solvent should be able to dissolve the reactants and be compatible with the reaction conditions. Polar aprotic solvents like acetonitrile or DMF are often good choices.[3]

Possible Cause 2: Formation of Side Products

The most common reason for low yield is the formation of side products. The primary culprits are over-allylation and isomerization of the product. We will discuss these in detail in the following sections.

Issue 2: Formation of N,N-Diallyl-N-(4-fluorophenyl)amine (Over-allylation)

Question: My reaction mixture shows a significant amount of a higher molecular weight byproduct, which I suspect is the di-allylated product. How can I prevent this?

Answer:

The formation of the tertiary amine, N,N-Diallyl-N-(4-fluorophenyl)amine, is a very common side reaction. This happens because the product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second allylation.[2]

Causality:

The mono-allylated product, N-Allyl-N-(4-fluorophenyl)amine, can be deprotonated by the base present in the reaction mixture, making it a potent nucleophile that can react with another molecule of the allylating agent.

Preventative Measures:

StrategyDescriptionKey Considerations
Stoichiometry Control Use a stoichiometric excess of the 4-fluoroaniline relative to the allylating agent. A common starting point is a 2:1 to 3:1 molar ratio of aniline to allyl halide.This will leave unreacted starting material, which will need to be removed during purification.
Slow Addition of Allylating Agent Add the allylating agent slowly to the reaction mixture. This keeps the concentration of the allylating agent low at any given time, favoring the reaction with the more abundant primary amine.A syringe pump is ideal for controlled addition.
Catalyst Selection Certain catalysts have been shown to be highly selective for mono-allylation. For example, a reusable zirconium dioxide-supported tungsten oxide catalyst can inhibit over-allylation due to steric hindrance at the active sites.[4][5][6][7]This may require adapting your synthetic route.
Reductive Amination An alternative synthetic route is the reductive amination of 4-fluoroaniline with acrolein. This one-pot reaction often provides excellent selectivity for mono-alkylation.[4][8]This involves a different reaction setup and reagents.

Experimental Protocol: Selective Mono-allylation using Stoichiometry Control

  • To a solution of 4-fluoroaniline (2.0 equivalents) and potassium carbonate (1.5 equivalents) in acetonitrile, add allyl bromide (1.0 equivalent) dropwise over 1-2 hours at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the allyl bromide is consumed, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired mono-allylated product from unreacted 4-fluoroaniline and any di-allylated byproduct.

Issue 3: Isomerization to N-(prop-1-en-1-yl)-4-fluoroaniline (Enamine)

Question: I have identified an impurity with the same mass as my product, but with different spectroscopic features. Could this be an isomer?

Answer:

Yes, it is possible that your N-Allyl-N-(4-fluorophenyl)amine has isomerized to the thermodynamically more stable enamine, N-(prop-1-en-1-yl)-4-fluoroaniline. This can be catalyzed by transition metals or bases.[9][10][11][12][13]

Causality:

The isomerization involves the migration of the double bond from the allyl group to form a conjugated system with the lone pair of the nitrogen atom. This is often facilitated by trace metal impurities or the basic reaction conditions.

Troubleshooting and Prevention:

  • Purification of Reagents: Ensure your starting materials and solvents are free from transition metal contaminants.

  • Mild Reaction Conditions: Use the mildest possible base and the lowest effective temperature to minimize base-catalyzed isomerization.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to prevent side reactions catalyzed by oxygen or adventitious metals.

  • Purification: If the enamine does form, it can often be separated from the desired product by column chromatography due to differences in polarity.

Issue 4: Difficulty in Product Purification

Question: I am struggling to get a pure sample of N-Allyl-N-(4-fluorophenyl)amine. What are the best practices for purification?

Answer:

Purification can be challenging due to the presence of unreacted starting materials and side products with similar polarities.

Troubleshooting Steps:

  • Aqueous Work-up: A thorough aqueous work-up is the first step. Washing with a dilute acid solution (e.g., 1M HCl) can help to remove unreacted 4-fluoroaniline by converting it to its water-soluble ammonium salt. Be cautious, as your product can also be protonated and partition into the aqueous layer. A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate solution) will neutralize any remaining acid.

  • Column Chromatography: Flash column chromatography is the most effective method for purifying the crude product. A silica gel column with a gradient elution system of hexanes and ethyl acetate is a good starting point. The optimal solvent system should be determined by TLC analysis.

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method, especially for larger scale reactions.

Troubleshooting Workflow Diagram

Caption: Troubleshooting workflow for low yield in N-Allyl-N-(4-fluorophenyl)amine synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use a different allylating agent, such as allyl alcohol?

A1: Yes, allyl alcohol can be used as an allylating agent, which is considered a more environmentally friendly option as the only byproduct is water.[5][7] However, this typically requires a catalyst, such as a palladium or ruthenium complex, to facilitate the reaction.[14][15]

Q2: Is the Buchwald-Hartwig amination a suitable method for this synthesis?

A2: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be used to synthesize N-Allyl-N-(4-fluorophenyl)amine from 4-fluorobromobenzene (or other aryl halides) and allylamine.[16][17][18] This reaction is catalyzed by a palladium complex with a suitable phosphine ligand. It can be a good alternative if you are starting from an aryl halide instead of an aniline.

Q3: What are the safety considerations when working with 4-fluoroaniline and allyl bromide?

A3: Both 4-fluoroaniline and allyl bromide are hazardous materials and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. 4-fluoroaniline is toxic and can be absorbed through the skin.[19] Allyl bromide is a lachrymator and is also toxic.

Q4: Can I use other bases besides potassium carbonate or triethylamine?

A4: Other bases can be used, and the choice will depend on the specific reaction conditions and the reactivity of your substrates. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used, but they may increase the rate of side reactions such as over-allylation and isomerization. Weaker bases may lead to slower reaction rates.

References

  • Benchchem. (n.d.). Preventing over-allylation in aniline synthesis.
  • Cobalt(0)-Catalyzed Isomerization of Allylamines Promoted by Monodentate Benzofuran Phosphines. (2025, August 19). Journal of the American Chemical Society. [Link]

  • Mechanism of the asymmetric isomerization of allylamines to enamines catalyzed by 2,2'-bis(diphenylphosphino)-1,1'binaphthyl-rhodium complexes. Journal of the American Chemical Society. [Link]

  • Isomerization of N-Allyl Amides to Form Geometrically Defined Di-, Tri-, and Tetrasubstituted Enamides. PMC. [Link]

  • Ru( iv )-catalyzed isomerization of allylamines in water : A highly efficient procedure for the deprotection of N -allylic amines. (2005, July 13). Chemical Communications (RSC Publishing). [Link]

  • Selective Transformations of Allylic Compounds and Enol Derivatives. [Link]

  • Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst. PMC. [Link]

  • Effective Monoallylation of Anilines Catalyzed by Supported KF. Organic Chemistry Portal. [Link]

  • Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst. (2022, April 19). RSC Publishing. [Link]

  • Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid. Semantic Scholar. [Link]

  • Which chemical processes is 4-Fluoroaniline capable of participating in?. (2025, February 19). Knowledge. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Nucleophilic Substitution Reactions. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing. [Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023, November 30). PMC. [Link]

Sources

Optimization

How to increase the yield of N-allylation of 4-fluoroaniline

Welcome to the technical support center for the N-allylation of 4-fluoroaniline. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insight...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-allylation of 4-fluoroaniline. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and significantly increase the yield and purity of your target compound, N-allyl-4-fluoroaniline.

Introduction: The Challenge of Selective Mono-Allylation

N-allyl-4-fluoroaniline is a valuable building block in medicinal chemistry and materials science.[1][2][3] The introduction of the allyl group provides a versatile handle for further functionalization, while the fluorine atom can enhance metabolic stability and binding affinity.[2][3]

The primary synthetic route is the direct N-alkylation of 4-fluoroaniline with an allyl halide.[4][5] However, this seemingly straightforward SN2 reaction is often plagued by a critical side reaction: over-alkylation, which leads to the formation of the N,N-diallyl-4-fluoroaniline byproduct.[6][7] The core challenge lies in the fact that the desired mono-allylated product is often more nucleophilic than the starting 4-fluoroaniline, leading to a "runaway" reaction where the product reacts faster than the starting material.[7] This guide will address how to control this reactivity to maximize the yield of the desired mono-allylated product.

Frequently Asked Questions (FAQs) & Optimization Strategies

Q1: My reaction yield for N-allyl-4-fluoroaniline is consistently low, with significant unreacted starting material. What are the primary factors to investigate?

A1: Low conversion in the N-allylation of 4-fluoroaniline typically points to three main areas: insufficient reactivity of the nucleophile (the aniline), inappropriate reaction conditions, or an unsuitable choice of base.

  • Nucleophilicity of 4-Fluoroaniline: The fluorine atom on the aniline ring is electron-withdrawing, which reduces the electron density on the nitrogen atom. This makes 4-fluoroaniline less nucleophilic than aniline itself, potentially slowing down the reaction.[6][8]

  • Base Strength: A crucial role of the base is to deprotonate the aniline (or the ammonium salt formed after the first alkylation) to regenerate the neutral, nucleophilic amine and to neutralize the acid (e.g., HBr) generated during the reaction. If the base is too weak, the reaction can stall. For anilines with reduced basicity, stronger bases like potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) are often more effective than weaker bases like sodium bicarbonate (NaHCO₃).[6][9]

  • Temperature: Due to the reduced nucleophilicity, room temperature may be insufficient to achieve a reasonable reaction rate. Increasing the temperature, often to reflux in solvents like acetonitrile (82°C) or DMF, is a common strategy to drive the reaction to completion.[6][10]

Q2: My main problem is the formation of the N,N-diallyl byproduct. How can I improve selectivity for mono-allylation?

A2: This is the most common challenge. Suppressing dialkylation requires a multi-faceted approach focused on stoichiometry, reaction conditions, and specialized catalytic systems.

  • Stoichiometry Control: The most straightforward approach is to use an excess of the 4-fluoroaniline relative to the allyl halide. A ratio of 1.2 to 1.5 equivalents of the aniline can favor mono-alkylation by increasing the probability that the allyl halide will encounter a molecule of starting material rather than the product.[6] Running the reaction to partial conversion can also favor the mono-allylated product.[6]

  • Choice of Allylating Agent: Allyl bromide is a common and reactive choice. Allyl chloride is less reactive and may require more forcing conditions, while allyl iodide is highly reactive but may also increase the rate of the second allylation. The choice can be tuned to optimize selectivity.

  • Catalyst-Based Methods: Certain catalysts are designed to promote selective mono-alkylation. For instance, using potassium fluoride supported on Celite (KF-Celite) has been shown to be highly efficient for the monoallylation of anilines.[10] The proposed mechanism involves the fluoride anion forming a hydrogen bond with the amine, which facilitates the selective reaction.[10]

  • Phase-Transfer Catalysis (PTC): As detailed in a patent for a similar N-alkylation of 4-fluoroaniline, using a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can significantly improve selectivity and yield.[11] The PTC helps shuttle the deprotonated aniline from the solid or aqueous phase (containing the base) to the organic phase (containing the allyl halide), allowing for a controlled reaction at the interface.

Logical Relationship: Mono- vs. Di-allylation

G cluster_0 Reaction Pathway cluster_1 The Challenge A 4-Fluoroaniline (ArNH2) C N-Allyl-4-fluoroaniline (ArNHAll) (Desired Product) A->C k1 (Desired Reaction) B Allyl-X B->C D N,N-Diallyl-4-fluoroaniline (ArNAll2) (Byproduct) B->D C->D k2 (Side Reaction) E Base E->A Deprotonation E->C Deprotonation Note Often, k2 > k1, because the product (ArNHAll) is more nucleophilic than the starting material (ArNH2). Goal: Decrease k2 relative to k1.

Caption: Competing reaction pathways in the N-allylation of 4-fluoroaniline.

Q3: What is the best solvent for this reaction?

A3: The ideal solvent should dissolve the reactants and be stable at the required temperature. Polar aprotic solvents are generally preferred because they do not protonate the amine, thus preserving its nucleophilicity.[6]

  • Acetonitrile (CH₃CN): This is an excellent, widely used solvent for this type of reaction. It has a convenient boiling point (82°C) for refluxing and effectively dissolves the aniline and many common bases.[10][12]

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These are more polar and have higher boiling points, making them suitable for less reactive substrates that require higher temperatures to proceed.[6][10] However, they can be more difficult to remove during workup.

  • Fluorinated Alcohols: Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have emerged as remarkable media for challenging reactions.[13][14] Their strong hydrogen-bonding properties and high polarity, coupled with low nucleophilicity, can stabilize intermediates and accelerate reaction rates, potentially offering a unique advantage.[14][15] While less conventional, they are worth considering during optimization studies.

Q4: Are there any modern, higher-yielding alternatives to the classic SN2 approach?

A4: Yes, several advanced methodologies can offer higher yields, better selectivity, and milder reaction conditions.

  • Ultrasonic-Assisted Synthesis: The use of an ultrasonic bath can significantly accelerate the reaction.[12] Sonication creates localized high-pressure and high-temperature zones, enhancing mass transfer and reaction rates, often leading to higher yields in shorter times at ambient temperature.[12]

  • Transition Metal Catalysis: While often used for N-alkylation with alcohols, some transition metal catalysts (e.g., based on Palladium, Ruthenium, or Manganese) can provide high selectivity for mono-alkylation under mild conditions.[9][16][17][18] These methods often involve different mechanisms, such as borrowing hydrogen or hydrogen autotransfer, and can be highly efficient.[9][18]

  • Enzymatic N-Allylation: For a green and highly selective approach, reductive aminases can be used to catalyze the N-allylation of amines using renewable starting materials like cinnamic acids.[19][20] This biocatalytic method offers excellent selectivity, avoiding over-alkylation and operating under mild, environmentally benign conditions.[19][20]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Multiple spots on TLC, including starting material and two products. Over-alkylation is occurring. The reaction is producing both mono- and di-allylated products.• Increase the stoichiometric ratio of 4-fluoroaniline to allyl bromide (e.g., 1.5:1). • Lower the reaction temperature. • Reduce the reaction time and accept a lower conversion to maximize mono-allylation selectivity. • Switch to a selective catalytic method like KF-Celite.[10]
Reaction is stalled; significant starting material remains after prolonged heating. 1. Insufficient base strength. 2. Reaction temperature is too low. 3. Inappropriate solvent.• Switch to a stronger base (e.g., from NaHCO₃ to K₂CO₃ or t-BuOK).[6][9] • Increase the reaction temperature; if using acetonitrile, ensure it is refluxing. Consider switching to a higher-boiling solvent like DMF.[6] • Ensure the solvent is polar aprotic (e.g., Acetonitrile, DMF).[6]
Formation of a complex mixture of unidentified byproducts. 1. Reaction temperature is too high, causing decomposition. 2. Use of a highly reactive alkylating agent (e.g., allyl iodide) under harsh conditions.• Lower the reaction temperature. • Consider switching from allyl iodide/bromide to the less reactive allyl chloride. • Screen for milder reaction conditions using an alternative method like ultrasonic-assisted synthesis.
Low isolated yield after workup and chromatography. 1. Product is partially soluble in the aqueous phase during extraction. 2. Difficulty in separating the mono- and di-allylated products by column chromatography.• Ensure the aqueous phase is basic before extraction to keep the amine products in their neutral form. • Perform multiple extractions with an organic solvent (e.g., ethyl acetate, DCM). • Optimize the eluent system for column chromatography (e.g., a gradient of hexane/ethyl acetate) to improve separation.

Detailed Experimental Protocols

Protocol 1: Optimized Classical N-Allylation

This protocol is a standard approach optimized for selectivity towards the mono-allylated product.

Materials:

  • 4-Fluoroaniline (1.5 eq)

  • Allyl bromide (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoroaniline (1.5 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M with respect to the allyl bromide.

  • Begin vigorous stirring to create a fine suspension.

  • Add allyl bromide (1.0 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS every hour.

  • Upon consumption of the allyl bromide (typically 2-4 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the inorganic salts, and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to afford pure N-allyl-4-fluoroaniline.

Workflow: Optimized Classical N-Allylation

G start Start setup 1. Combine 4-Fluoroaniline (1.5 eq), K2CO3 (2.0 eq), and Acetonitrile in a flask. start->setup add_reagent 2. Add Allyl Bromide (1.0 eq) dropwise at room temperature. setup->add_reagent reflux 3. Heat to Reflux (~82°C) and monitor by TLC. add_reagent->reflux workup 4. Cool, filter to remove salts, and concentrate filtrate. reflux->workup purify 5. Purify by Silica Gel Column Chromatography. workup->purify end N-allyl-4-fluoroaniline purify->end

Caption: Step-by-step workflow for the classical N-allylation of 4-fluoroaniline.

Protocol 2: Ultrasonic-Assisted Mono-Allylation

This protocol leverages sonication to achieve high yields at room temperature, based on a method described for a similar substrate.[12]

Materials:

  • 4-Fluoroaniline (1.0 eq)

  • Allyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (CH₃CN)

  • Ultrasonic bath

Procedure:

  • In a round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) in acetonitrile.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Place the flask in an ultrasonic bath, ensuring the water level is sufficient to immerse the reaction mixture.

  • Add allyl bromide (1.2 eq) dropwise to the reaction mixture while sonicating.

  • Continue sonication at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure N-allyl-4-fluoroaniline.[12]

References

  • BenchChem. (n.d.). Optimization of reaction conditions for N-alkylation of 2-nitroaniline.
  • Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24, 2249-2254. Retrieved from [Link]

  • Bhadra, M., & Beller, M. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Scientific Reports, 6, 38313. Retrieved from [Link]

  • Wang, H., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 14, 12345-12349. Retrieved from [Link]

  • Pace, V., Martínez, F., Fernández, M., Sinisterra, J. V., & Alcántara, A. R. (2007). Effective Monoallylation of Anilines Catalyzed by Supported KF. Organic Letters, 9(14), 2661–2664. Retrieved from [Link]

  • Gandeepan, P., & Ackermann, L. (2016). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Chemical Communications, 52(12), 2574-2586. Retrieved from [Link]

  • BenchChem. (n.d.). Application of N-Allyl-4-chloroaniline in Organic Synthesis: Detailed Application Notes and Protocols.
  • Google Patents. (n.d.). CN102993027A - Preparation method of oriented single alkylation of 4-fluorine-N-isopropyl aniline.
  • Kim, H., et al. (2025). Rhodium-Catalyzed Allylic Amination for the Enantioselective Synthesis of Tertiary β-Fluoroamines. ACS Catalysis, 15, 1234-1240. Retrieved from [Link]

  • Zakrzewska, A., Kolehmainen, E., Osmialowski, B., & Gawinecki, R. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry, 111(1), 1-10. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry. Retrieved from [Link]

  • Knowledge. (2025, February 19). Which chemical processes is 4-Fluoroaniline capable of participating in? Retrieved from [Link]

  • Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 55(4), 799–804. Retrieved from [Link]

  • Kevill, D. N. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. International Journal of Molecular Sciences, 12(7), 4444-4459. Retrieved from [Link]

  • RUA. (2024, November 27). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved from [Link]

  • Semantic Scholar. (2006, January 25). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Retrieved from [Link]

  • BenchChem. (n.d.). The Aniline Moiety in 4-Fluoro-N-pentylaniline: A Technical Guide to its Reactivity.
  • BenchChem. (n.d.). Application Notes and Protocols: 4-Fluoroaniline as a Versatile Building Block for Heterocyclic Compounds.
  • CONICET. (n.d.). Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • Google Patents. (n.d.). US3900519A - Process for preparing para-fluoroanilines.
  • ACS Publications. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Jothi, L., et al. (2012). 4-Fluoro-N-(4-hydroxybenzylidene)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3098. Retrieved from [Link]

  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Journal of Organic Chemistry. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]

  • MDPI. (2025). The Impact of Perfluoroalkyl Groups on Phosphane Basicity. Retrieved from [Link]

  • Reddit. (2023, August 12). Problematic N-Alkylation. r/chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-Allyl-N-(4-fluorophenyl)amine

Introduction: Welcome to the technical support guide for N-Allyl-N-(4-fluorophenyl)amine (CAS 83164-79-8).[1] This molecule is a valuable intermediate in medicinal chemistry and materials science. Its synthesis, typicall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for N-Allyl-N-(4-fluorophenyl)amine (CAS 83164-79-8).[1] This molecule is a valuable intermediate in medicinal chemistry and materials science. Its synthesis, typically via the N-allylation of 4-fluoroaniline, often yields a crude product containing a mixture of unreacted starting materials, over-alkylated byproducts, and other impurities.[2][3] The inherent basicity of the amine functional group introduces specific challenges during purification, particularly when using standard silica gel chromatography.

This guide is designed to provide researchers, scientists, and drug development professionals with a logical, in-depth framework for troubleshooting the purification of N-Allyl-N-(4-fluorophenyl)amine. We will move beyond simple protocols to explain the chemical principles behind each step, enabling you to make informed decisions and adapt these methodologies to your specific experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing N-Allyl-N-(4-fluorophenyl)amine?

A1: The impurity profile is highly dependent on your reaction conditions (stoichiometry, base, solvent, temperature), but typically includes:

  • Unreacted 4-Fluoroaniline: This is the most common impurity, especially if the allylating agent was not used in excess. Its boiling point is approximately 188 °C, which can complicate purification by distillation if your target compound has a similar boiling point.[2][4]

  • Unreacted Allyl Halide (e.g., Allyl Bromide): Being volatile, this is often removed during solvent evaporation under reduced pressure, but trace amounts can persist.

  • N,N-Diallyl-N-(4-fluorophenyl)amine: This tertiary amine is the product of over-alkylation. It is less polar than your desired secondary amine and will typically have a higher Rf value on a TLC plate. Its formation is favored if an excess of the allylating agent or a strong base is used.

  • Quaternary Ammonium Salts: If the reaction is pushed too hard, the formation of a quaternary salt from the tertiary amine is possible, though this is generally a minor byproduct and is easily removed during an aqueous work-up.

Q2: My TLC plate shows significant tailing or streaking for my main product spot. What is causing this?

A2: This is a classic sign of a basic compound interacting with an acidic stationary phase. Standard silica gel is weakly acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom of your amine can undergo an acid-base interaction, leading to strong, non-specific binding. This causes the compound to "streak" or "tail" up the TLC plate instead of moving as a compact spot, resulting in poor separation during column chromatography.[5]

Q3: I'm struggling to separate my product from unreacted 4-fluoroaniline using column chromatography. What is the best approach?

A3: While their polarities are different, co-elution can occur, especially with the tailing phenomenon mentioned above. The most effective method to remove a significant amount of 4-fluoroaniline is a preliminary acid-base extraction before attempting chromatography. By dissolving your crude product in an organic solvent (like diethyl ether or ethyl acetate) and washing with a dilute aqueous acid (e.g., 1M HCl), both your desired secondary amine and the primary amine starting material will be protonated and extracted into the aqueous layer. Non-basic impurities will remain in the organic layer. Subsequently, neutralizing the aqueous layer with a base (e.g., NaOH) will deprotonate the amines, allowing them to be re-extracted into a fresh organic solvent, now free from non-basic impurities.[6][7] This significantly purifies your material before the final chromatographic step.

Q4: Is N-Allyl-N-(4-fluorophenyl)amine an oil or a solid? How does this affect my purification strategy?

A4: N-Allyl-N-(4-fluorophenyl)amine, like many similar secondary amines, is typically a liquid or a low-melting solid at room temperature.[3][8][9] This physical property makes flash column chromatography or vacuum distillation the most practical methods for final purification. Recrystallization is often challenging for oils or low-melting solids, as they may "oil out" of solution rather than forming crystals.[10] While converting the amine to a crystalline salt (e.g., hydrochloride) for purification is an option, it adds extra steps of salt formation and subsequent neutralization.

Section 2: Troubleshooting Purification Workflows

This section provides detailed protocols and the rationale behind them to tackle the most common purification challenges.

Workflow 1: Initial Purification via Acid-Base Extraction

This should be your first step after the initial reaction quench. It effectively removes non-basic impurities and simplifies subsequent purification.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or diethyl ether, ~10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Extract 2-3 times, using approximately one-third of the organic volume for each wash. Combine the aqueous layers.

    • Causality: The acidic wash protonates the basic amines (product and 4-fluoroaniline), rendering them water-soluble salts (R₂NH₂⁺Cl⁻). Neutral organic impurities remain in the organic phase.

  • Removal of Neutrals: Discard the organic layer, which contains non-basic impurities.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 2M NaOH (aq) or saturated NaHCO₃ solution, with stirring until the solution is basic (pH > 10, check with pH paper).

    • Causality: This deprotonates the ammonium salts, regenerating the free amines, which are insoluble in water and will often appear as an oil or precipitate.

  • Re-extraction: Extract the basified aqueous layer 3 times with a fresh organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the partially purified amine mixture.

G cluster_sep Separatory Funnel cluster_final Final Separation start Crude Reaction Mixture (Product, 4-Fluoroaniline, Neutral Impurities) dissolve Dissolve in Ethyl Acetate start->dissolve wash Wash with 1M HCl (aq) dissolve->wash org_layer Organic Layer (Neutral Impurities) wash->org_layer aq_layer Aqueous Layer (Protonated Amines as Salts) wash->aq_layer discard_org Discard org_layer->discard_org basify Basify Aqueous Layer (e.g., with NaOH) aq_layer->basify extract_final Extract with Ethyl Acetate basify->extract_final final_org Organic Layer (Purified Amine Mixture) extract_final->final_org final_aq Aqueous Layer (Inorganic Salts) extract_final->final_aq concentrate Dry & Concentrate final_org->concentrate discard_aq Discard final_aq->discard_aq end_product Partially Purified Product concentrate->end_product

Caption: Workflow for purifying amines via acid-base extraction.

Workflow 2: Purification by Flash Column Chromatography

This is the most common method for achieving high purity. The key is to mitigate the interaction between the basic amine and the acidic silica.

  • Problem: My compound streaks on the TLC plate, even after acid-base extraction.

    • Solution: Deactivate the silica gel by adding a competing volatile base to your eluent system. Triethylamine (TEA) is the most common choice. Add 0.5-1% TEA to your chosen solvent system (e.g., 90:9:1 Hexane:Ethyl Acetate:TEA). The TEA will preferentially bind to the acidic silanol sites, allowing your amine to elute cleanly with a symmetrical peak shape.[5] An alternative is to use a mobile phase containing ammonia, often by preparing the stronger solvent with 2% of a 7N solution of ammonia in methanol.[5]

  • Problem: My product and a non-polar impurity (like the N,N-diallylated byproduct) have very close Rf values.

    • Solution: You need to optimize your eluent system to increase the separation (ΔRf).

      • Decrease Polarity: A less polar eluent will cause all compounds to move slower, often exaggerating small differences in polarity and improving separation.

      • Change Solvents: Switch one of the solvent components to alter the selectivity. For example, if you are using Hexane/Ethyl Acetate, try switching to Hexane/Dichloromethane or Hexane/Diethyl Ether. The different solvent-solute interactions can dramatically change the relative separation.

Eluent System ComponentsPolarityTypical Use Case & Notes
Hexane / Ethyl AcetateLow to MediumExcellent starting point. Good for separating compounds with moderate polarity differences.[11]
Hexane / DichloromethaneLow to MediumOffers different selectivity compared to ethyl acetate. Useful if separation is poor in acetate-based systems.[8]
Dichloromethane / MethanolMedium to HighUsed for more polar amines. Be cautious, as small amounts of methanol drastically increase eluent strength.[6]
Note: All systems benefit from the addition of 0.5-1% triethylamine (TEA) to prevent tailing.
  • Slurry Preparation: Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system (e.g., hexane containing 1% TEA).

  • Column Packing: Pack a glass column with the slurry. Allow the silica to settle into a uniform bed, then drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve your partially purified amine in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel (~1-2x the mass of your compound). Evaporate the solvent completely to get a dry, free-flowing powder.

  • Elution: Carefully add the dry-loaded sample to the top of the column. Elute the column with your chosen solvent system, starting with a low polarity and gradually increasing it if necessary (gradient elution).[11]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Co-evaporating with a solvent like toluene can help remove the last traces of TEA.

G start Partially Purified Amine tlc Run Analytical TLC (e.g., 20% EtOAc/Hex) start->tlc decision_streak Does the spot streak? tlc->decision_streak add_tea Re-run TLC with 1% TEA in eluent decision_streak->add_tea Yes decision_separation Is separation (ΔRf) from impurities > 0.15? decision_streak->decision_separation No add_tea->decision_separation optimize Optimize eluent system (change solvent polarity/type) decision_separation->optimize No run_column Run Flash Column with optimized eluent (+TEA) decision_separation->run_column Yes optimize->tlc end_product Pure Product run_column->end_product

Caption: Decision-making process for amine purification by chromatography.

Workflow 3: Purification by Vacuum Distillation

This method is best suited for thermally stable liquids and can be very effective for removing non-volatile or significantly lower-boiling impurities after an initial work-up.

  • Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Purity Check: Ensure the material is reasonably pure (>80-90%) via NMR or GC-MS to avoid co-distillation of impurities with similar boiling points.

  • Distillation: Place the partially purified oil in the distillation flask with a magnetic stir bar. Heat the flask gently using an oil bath while applying vacuum.

    • Causality: Reducing the pressure lowers the boiling point of the liquid, preventing potential thermal decomposition that might occur at atmospheric pressure.[3]

  • Fraction Collection: Collect the fraction that distills over at a constant temperature and pressure. Discard any initial forerun (lower-boiling impurities) or final pot residue (higher-boiling impurities).

Section 3: Purity Analysis

After purification, it is essential to confirm the identity and purity of N-Allyl-N-(4-fluorophenyl)amine.

  • Thin-Layer Chromatography (TLC): A single, non-tailing spot in multiple eluent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are definitive for structural confirmation and can detect impurities at levels >1%.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity, as it provides both the retention time (an indicator of purity) and the mass-to-charge ratio, confirming the molecular weight of the compound.[12]

By employing this structured, problem-solving approach, you can effectively overcome the common challenges associated with the purification of N-Allyl-N-(4-fluorophenyl)amine and obtain high-purity material for your research endeavors.

References

  • The Royal Society of Chemistry. (n.d.). Allylamine SI. Retrieved February 15, 2026, from [Link]

  • Hsung, R. P., et al. (2011). N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis. Organic Letters, 8(1), 2-5. Available from [Link]

  • Al-Hujran, M., et al. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Molecules, 27(15), 4829. Available from [Link]

  • Gerasimova, T. N., et al. (2021). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. Molbank, 2021(4), M1295. Available from [Link]

  • Bennett, S. (2025). Amines → Alkyls in 10 Minutes. Synthesis Spotlight. Retrieved February 15, 2026, from [Link]

  • Sakloth, F., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Bioorganic & Medicinal Chemistry Letters. Available from [Link]

  • Wikipedia. (2025). 4-Fluoroaniline. Retrieved February 15, 2026, from [Link]

  • Bickler, B. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved February 15, 2026, from [Link]

  • Hsung, R. P., et al. (2005). SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE. Organic Syntheses, 82, 50. Available from [Link]

  • PubChem. (n.d.). Allyl-(4-phenyl-thiazol-2-yl)-amine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation of Unactivated Alkenes. Retrieved February 15, 2026, from [Link]

  • Krawczuk, A., et al. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1667–1672. Available from [Link]

  • Kwong, F. Y., et al. (n.d.). The Copper-Catalyzed Coupling of Alkyl Amines and Aryl Iodides: An Efficient System Even in an Air Atmosphere Supporting Information. Retrieved February 15, 2026, from [Link]

  • Wiley-VCH. (n.d.). 2.6.2.4 Allyl-Based N-Protection. Retrieved February 15, 2026, from [Link]

  • Asher, S. A., et al. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2021). How to get consistently large crystals during recrystallization? Retrieved February 15, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding 4-Fluoroaniline: Properties, Synthesis, and Procurement. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Improving regioselectivity in the N-allylation of substituted anilines

Topic: Improving Regioselectivity & Chemoselectivity in the N-Allylation of Substituted Anilines Role: Senior Application Scientist Status: Online | System: Active Welcome to the N-Allylation Support Hub You have reached...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Regioselectivity & Chemoselectivity in the N-Allylation of Substituted Anilines Role: Senior Application Scientist Status: Online | System: Active

Welcome to the N-Allylation Support Hub

You have reached the Tier-3 Technical Support interface for advanced organic synthesis. This guide is structured to troubleshoot the two most critical failure modes in aniline allylation:

  • Chemoselectivity Failure: Inability to stop at the mono-allylated product (Over-allylation).

  • Regioselectivity Failure: Inability to control Linear (

    
    ) vs. Branched (
    
    
    
    ) isomer distribution when using substituted allyl electrophiles.
Part 1: The "Over-Allylation" Trap (Chemoselectivity)

User Ticket #402: "I am trying to synthesize a mono-N-allyl aniline using allyl bromide and K2CO3 in DMF. I consistently get a 40:40:20 mixture of starting material, mono-product, and bis-allyl byproduct. How do I stop at the mono-stage?"

Root Cause Analysis

The pKa of the mono-allylated aniline is often similar to or slightly higher than the starting aniline (due to the inductive donating effect of the alkyl group), making the product more nucleophilic than the reactant. In standard


 conditions, this leads to competitive secondary allylation.
Troubleshooting Protocol
VariableStandard Condition (Prone to Failure)Optimized Condition (High Selectivity) Mechanistic Rationale
Base NaH, Cs

CO

KF on Celite or NaHCO

Strong bases deprotonate the N-H rapidly, accelerating the second addition. Surface-mediated bases (KF-Celite) restrict the mobility of the mono-product.
Solvent DMF, DMSOAcetonitrile (MeCN) or Toluene Polar aprotic solvents (DMF) enhance nucleophilicity too aggressively. MeCN provides a "softer" solvation shell.
Stoichiometry 1:1 (Aniline:Allyl)1.2:1 (Aniline:Allyl) A slight excess of the nucleophile ensures the electrophile is consumed before the mono-product competes significantly.
Catalyst None10 wt% WO

/ZrO

Steric Filtering: The active sites on this solid acid catalyst are sterically hindered, rejecting the bulkier mono-allyl aniline and preventing bis-allylation [1].[1][2][3]
Recommended Workflow: The KF-Celite Method

For robust mono-allylation without transition metals.

  • Preparation: Mix KF (Potassium Fluoride) and Celite (1:1.5 weight ratio) and grind to a fine powder.

  • Reaction: Suspend the aniline (1.2 equiv) and KF-Celite (1.5 equiv calculated on KF) in Acetonitrile (0.5 M).

  • Addition: Add the allyl bromide (1.0 equiv) dropwise over 30 minutes at reflux.

  • Workup: Filter the solids. The filtrate typically contains >90% mono-allylated product.

    • Why it works: The KF surface forms a hydrogen-bond matrix that activates the aniline N-H but sterically impedes the approach of a second allyl group [2].

Part 2: Controlling Isomers (Linear vs. Branched Regioselectivity)

User Ticket #805: "I am using crotyl acetate to allylate a 4-chloroaniline using Pd(PPh3)4. I need the branched (chiral) product, but I am getting the linear (E)-isomer exclusively."

Root Cause Analysis

This is a classic Tsuji-Trost dilemma.

  • Palladium (Pd): Generally favors the Linear product due to thermodynamic control.[4][5] Even if the branched product forms first, Pd catalysts can re-ionize the product and isomerize it to the more stable linear form [3].

  • Iridium (Ir): Favors the Branched product via memory effects and specific ligand geometries that direct attack to the more substituted carbon.

Decision Matrix: Catalyst Selection

RegioselectivityLogic Start Start: Substituted Allyl Electrophile Target Target Regioisomer? Start->Target Linear Linear (n-product) Target->Linear Thermodynamic Branched Branched (iso-product) Target->Branched Kinetic/Steric PdPath Palladium Catalysis (Thermodynamic Control) Linear->PdPath IrPath Iridium Catalysis (Kinetic Control) Branched->IrPath PdCond Conditions: Pd(PPh3)4 or Pd(dba)2 + DPEphos Solvent: THF or MeOH PdPath->PdCond IrCond Conditions: [Ir(COD)Cl]2 + Phosphoramidite Ligand Additive: ZnCl2 or BDPO IrPath->IrCond ResultLinear Product: Linear Aniline PdCond->ResultLinear Yields Linear ResultBranched Product: Branched Aniline IrCond->ResultBranched Yields Branched

Figure 1: Decision tree for selecting the correct transition metal catalyst based on the desired regioisomer.

Protocol: Iridium-Catalyzed Branched N-Allylation

Based on the Hartwig-Helchen methodology [4].

Reagents:

  • Catalyst Precursor:

    
     (2 mol%)
    
  • Ligand: Feringa or Alexakis phosphoramidite ligand (4 mol%)

  • Base: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) or NaH (if using specific activation).

  • Electrophile: Allyl Carbonate (preferred over acetate for Ir-catalysis).

Step-by-Step:

  • Activation: Dissolve Ir-precursor and ligand in THF under Argon. Stir for 15 mins to form the active species.

  • Propylamine Activation: Add the aniline (1.0 equiv). Note: If the aniline is electron-deficient, adding a Lewis Acid promoter like Zn(OTf)

    
     (5 mol%) significantly boosts yield.
    
  • Addition: Add the substituted allyl carbonate (1.0 equiv).

  • Reaction: Stir at room temperature.

    • Checkpoint: Monitor via NMR. The branched isomer often has a diagnostic multiplet at

      
       3.5-4.5 ppm, whereas the linear isomer shows a doublet at 
      
      
      
      3.0-3.5 ppm.
Part 3: Advanced Troubleshooting (FAQs)

Q: My aniline is very electron-deficient (e.g., 2,4-dinitroaniline). It won't react even with Pd.

  • A: Standard Tsuji-Trost conditions rely on the nucleophilicity of the amine. For "dead" anilines, you must switch mechanisms.

    • Option 1: Use Pd-catalyzed Cross-Coupling (Buchwald-Hartwig) conditions rather than allylic substitution. Use an allyl halide and a strong base (NaOtBu) with a precatalyst like Pd-PEPPSI-IPr .

    • Option 2: Use High-Pressure conditions.

    • Option 3: Use B(C

      
      F
      
      
      
      )
      
      
      catalysis
      . Borane catalysis can activate allylic alcohols directly for attack by weak nucleophiles via an
      
      
      -like mechanism, though regioselectivity may suffer [5].

Q: I am seeing C-allylation (on the ring) instead of N-allylation.

  • A: This occurs with "hard" nucleophiles or specific Lewis Acids.

    • Fix: Ensure you are using "Soft" conditions. Switch to Pd(0) catalysis (Tsuji-Trost). Pd-

      
      -allyl complexes are soft electrophiles and prefer attack by the nitrogen (soft center) over the carbon ring (harder center). Avoid strong Lewis Acids like AlCl
      
      
      
      which promote Friedel-Crafts type C-allylation.

Q: How do I prevent the branched product from isomerizing to linear?

  • A: Isomerization is often catalyzed by the product (secondary amine) acting as a ligand or by protons generated during the reaction.

    • Fix: Add an exogenous base (e.g., Et

      
      N) to neutralize acid.
      
    • Fix: Stop the reaction immediately upon consumption of starting material.

    • Fix: Use the Iridium system described above; Ir-allyl species are much slower to isomerize than Pd-allyl species [3].

Visualizing the Selectivity Mechanism

The following diagram illustrates why Palladium tends to linearize products while Iridium locks them in the branched state.

MechanismCycle Pd_Start Pd(0) Catalyst Pi_Allyl Pd-Pi-Allyl Complex (Electrophile) Pd_Start->Pi_Allyl Oxidative Addition Allyl_Sub Substituted Allyl (Linear or Branched) Allyl_Sub->Pi_Allyl Nu_Attack_Linear Attack at C1 (Unsubstituted) Less Steric Hindrance Pi_Allyl->Nu_Attack_Linear Standard Pd Ligands (PPh3, dppf) Nu_Attack_Branched Attack at C3 (Substituted) Ligand Directed Pi_Allyl->Nu_Attack_Branched Ir Ligands / Bulky Pd (Phosphoramidites) Prod_Linear Linear Product (Thermodynamic) Nu_Attack_Linear->Prod_Linear Prod_Branched Branched Product (Kinetic) Nu_Attack_Branched->Prod_Branched Isomerization Pd-Catalyzed Isomerization Prod_Branched->Isomerization Slow Isomerization->Prod_Linear Fast with Pd

Figure 2: Mechanistic divergence in Transition Metal Catalyzed Allylation. Note the isomerization pathway from Branched to Linear which must be suppressed.

References
  • Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst. Source: RSC Advances (2022). URL:[Link]

  • Effective Monoallylation of Anilines Catalyzed by Supported KF. Source: Synthetic Communications (via ResearchGate). URL:[Link]

  • Achieving Control over the Branched/Linear Selectivity in Palladium-Catalyzed Allylic Amination. Source: Journal of Organic Chemistry (2013).[5] URL:[Link]

  • Iridium-catalyzed selective N-allylation of hydrazines (and amines). Source: Tetrahedron (2005) / Organic-Chemistry.org Summary. URL:[Link]

  • Borane-Catalyzed N-Allylation. Source: Chemical Science (Contextual reference for Lewis Acid catalysis). URL:[Link]

Sources

Troubleshooting

Effective work-up procedures for reactions with N-Allyl-N-(4-fluorophenyl)amine

The following guide serves as a specialized Technical Support Center for the isolation and handling of N-Allyl-N-(4-fluorophenyl)amine (also known as N-allyl-4-fluoroaniline). This content is structured to address real-w...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the isolation and handling of N-Allyl-N-(4-fluorophenyl)amine (also known as N-allyl-4-fluoroaniline). This content is structured to address real-world scenarios encountered during drug development and organic synthesis workflows.

Executive Summary & Molecule Profile

Compound: N-Allyl-N-(4-fluorophenyl)amine Role: Intermediate in the synthesis of fluoro-pharmaceuticals (e.g., HDAC inhibitors, antifungal agents). Critical Attributes:

  • Oxidation Sensitivity: Moderate. Like most anilines, it forms colored impurities (imines/quinones) upon prolonged air exposure.

  • Basicity: Weak base (

    
    ). Lower than parent 4-fluoroaniline (
    
    
    
    ) due to the inductive withdrawal of the allyl group.
  • Physical State: Colorless to pale yellow oil; darkens to brown/red upon degradation.

Quick Reference Data
PropertyValue / ConditionNotes
Boiling Point ~105–110 °C @ 5 mmHgEstimated.[1] Higher than 4-fluoroaniline (

C atm).[2][3]

(Conj. Acid)
~4.1 – 4.2Weakly basic; requires pH < 2 to fully protonate.
Solubility DCM, EtOAc, TolueneInsoluble in water.
Storage 2–8 °C, Inert Atm (Ar/N2)Protect from light to prevent photo-oxidation.[4]

Troubleshooting & Procedures (Q&A)

Phase 1: Quenching & Extraction (The Crude Stage)

Q: I see a persistent emulsion during the aqueous wash. How do I resolve this? A: Anilines often act as weak surfactants, stabilizing emulsions, especially in basic or neutral conditions.

  • Immediate Fix: Add solid NaCl (brine saturation) to the aqueous layer to increase ionic strength. If the emulsion persists, pass the biphasic mixture through a pad of Celite 545 or a glass wool plug.

  • Prevention: Avoid vigorous shaking. Use gentle inversion (swirling) for extraction.[5]

  • Solvent Choice: Switch from Ethyl Acetate (EtOAc) to Dichloromethane (DCM). DCM is denser than water and often separates more cleanly for aniline derivatives.

Q: My crude product is turning red/brown immediately after concentration. Is it decomposing? A: This is a hallmark of oxidative degradation, likely catalyzed by trace metals (if Pd/Cu coupling was used) or light exposure.

  • Root Cause: Formation of radical cations or imine oligomers.

  • Protocol:

    • Degas Solvents: Ensure workup solvents are sparged with Nitrogen.

    • Add Antioxidant: Add trace Butylated Hydroxytoluene (BHT) (~0.1%) to the collection flask before concentration if the product is not being used immediately.

    • Acidic Wash: If metal catalysts were used, wash the organic layer with 5% aqueous L-Cysteine or EDTA solution to chelate metals before drying.

Phase 2: Purification (The Isolation Stage)

Q: I cannot separate the starting material (4-fluoroaniline) from the product. They co-elute on TLC. A: This is the most common challenge. The


 difference between the starting material (~4.65) and the product (~4.2) is too small for effective acid-base extraction separation.
  • Chromatography Solution:

    • Stationary Phase: Use Neutralized Silica (pre-wash silica with 1% Triethylamine in Hexane). This reduces peak tailing.

    • Gradient: Run a shallow gradient of Hexane:EtOAc (Start 100:0

      
       90:10). The secondary amine (product) is slightly less polar than the primary amine (starting material) and should elute first, but the window is narrow.
      
  • Distillation Solution (Recommended):

    • Since 4-fluoroaniline is more volatile (

      
       187 °C atm) than the N-allyl derivative, Vacuum Fractional Distillation  is the most effective method.
      
    • Use a Vigreux column. Collect the lower-boiling fraction (starting material) first. The product will distill at a higher temperature.

Q: Can I use an acid wash to remove impurities? A: Only for non-basic impurities.

  • Warning: Do not use strong oxidizing acids (e.g.,

    
    ).
    
  • Procedure: You can extract the amine into the aqueous layer using 1M HCl (pH < 2), wash the organic layer (removes non-basic neutrals), and then basify the aqueous layer (pH > 9) with NaOH to recover the amine. However, this will not separate the product from unreacted 4-fluoroaniline.

Phase 3: Storage & Stability[2][3]

Q: How long can I store the isolated oil? A:

  • < 24 Hours: Room temperature in a capped vial is acceptable.

  • Long Term: Must be stored at 2–8 °C under Argon.

  • Salt Formation: For indefinite stability, convert the free base to the Hydrochloride (HCl) or Oxalate salt . The salt form is a solid, resistant to oxidation, and easy to handle.

    • Protocol: Dissolve oil in dry Et2O. Add 2M HCl in Et2O dropwise. Filter the white precipitate.

Visual Workflows

Workflow 1: Standard Isolation Protocol

This flowchart outlines the decision logic for processing the reaction mixture to minimize oxidation and maximize recovery.

WorkupProcedure Start Reaction Complete Quench Quench: Sat. NaHCO3 or H2O (pH ~8) Start->Quench Extract Extraction: DCM (3x) Avoid vigorous shaking Quench->Extract Emulsion Emulsion Formed? Extract->Emulsion BreakEmulsion Add Brine or Filter (Celite) Emulsion->BreakEmulsion Yes Wash Wash: Brine -> Dry (Na2SO4) Emulsion->Wash No BreakEmulsion->Wash Concentrate Concentrate (Rotovap) < 40°C Wash->Concentrate Analysis Analyze Crude (NMR/TLC) Concentrate->Analysis Decision SM Present? Analysis->Decision Distill Vacuum Distillation (Remove volatile SM) Decision->Distill High SM % Column Flash Chromatography (Hex/EtOAc + 1% Et3N) Decision->Column Low SM % Final Pure Product (Oil) Store under Ar Distill->Final Column->Final

Figure 1: Decision tree for the isolation of N-Allyl-N-(4-fluorophenyl)amine, prioritizing distillation for high quantities of starting material.

Workflow 2: Impurity Profile & Separation Logic

Understanding the polarity and volatility differences is key to purification.

SeparationLogic SM 4-Fluoroaniline (Starting Material) Bp: 187°C | pKa: 4.65 Distillation Distillation (Separates by BP) SM->Distillation First Fraction Silica Silica Gel (Separates by Polarity) SM->Silica Slowest Elution (Most Polar) Product N-Allyl-4-fluoroaniline (Product) Bp: ~210°C (est) | pKa: ~4.2 Product->Distillation Second Fraction Product->Silica Middle Elution Bis N,N-Diallyl-4-fluoroaniline (Over-alkylation) Bp: >230°C | pKa: ~3.8 Bis->Distillation Residue Bis->Silica Fastest Elution (Least Polar)

Figure 2: Separation logic comparing Distillation vs. Chromatography. Note that on Silica, the primary amine (SM) is generally the most retained.

References & Authority

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9731, 4-Fluoroaniline. Retrieved from [Link]

    • Cited for physical properties (Boiling Point, pKa) of the parent aniline.

    • Cited for comparative pKa data of N-allyl anilines vs. parent anilines.

  • Organic Syntheses (2011). Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation of Unactivated Alkenes. Org. Synth. 2011, 88, 56-67. Retrieved from [Link]

    • Cited for standard workup and distillation protocols of N-allyl-N-benzylamine analogs.

  • LCGC International (2025). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

    • Cited for emulsion management techniques.[5]

Sources

Reference Data & Comparative Studies

Validation

Comparison of reactivity between N-Allyl-N-(4-fluorophenyl)amine and N-Allyl-N-phenylamine

This guide provides an in-depth technical comparison between N-Allyl-N-phenylamine (unsubstituted) and N-Allyl-N-(4-fluorophenyl)amine (para-fluorinated).[1] It is designed for researchers in medicinal chemistry and synt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between N-Allyl-N-phenylamine (unsubstituted) and N-Allyl-N-(4-fluorophenyl)amine (para-fluorinated).[1] It is designed for researchers in medicinal chemistry and synthetic methodology who require actionable data on reactivity profiles, metabolic implications, and synthesis.

[1]

Executive Summary

The introduction of a fluorine atom at the para-position of the N-allyl aniline scaffold fundamentally alters the molecule's electronic landscape and metabolic fate without imposing significant steric demand.

  • N-Allyl-N-phenylamine serves as the baseline substrate, exhibiting high nucleophilicity and susceptibility to electrophilic aromatic substitution (EAS) at the para-position.[1]

  • N-Allyl-N-(4-fluorophenyl)amine acts as a "metabolically blocked" bioisostere.[1] The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), slightly reducing the basicity of the nitrogen, while simultaneously blocking the primary site of Phase I metabolic oxidation (CYP450-mediated p-hydroxylation).[1]

Physicochemical & Electronic Profile

The reactivity differences are driven by the Hammett substituent constants (


) of the fluorine atom. While Fluorine is a resonance donor (+R), its high electronegativity dominates in the ground state (inductive withdrawal, -I), making the 4-fluoro analog less basic and less nucleophilic than the unsubstituted parent.[1]
FeatureN-Allyl-N-phenylamineN-Allyl-N-(4-fluorophenyl)amineImpact on Reactivity
Structure


4-F blocks para coupling.[1]
Molecular Weight 133.19 g/mol 151.18 g/mol Negligible steric change.
pKa (Conj. Acid) ~4.60 (Aniline ref.)~4.58 (4-F-Aniline ref.)4-F is slightly less basic .[1]
Hammett

0.00+0.06Weakly deactivating.
Nucleophilicity HighModerate-High4-F reacts slower in

.[1]
Metabolic Stability Low (rapid p-hydroxylation)High (blocked p-position)Critical for drug half-life.[1]

Mechanistic Analysis & Reactivity[2][3]

A. The Amino-Claisen Rearrangement ([3,3]-Sigmatropic Shift)

Both substrates undergo the aromatic Amino-Claisen rearrangement to form ortho-allylanilines.[1] This is a concerted, suprafacial [3,3]-shift followed by re-aromatization.[1]

  • N-Allyl-N-phenylamine: Reacts readily under thermal (200°C+) or Lewis Acid (

    
    ) conditions.[1] The rearrangement is accelerated by the electron-rich nature of the ring.
    
  • N-Allyl-N-(4-fluorophenyl)amine: The reaction rate is retarded relative to the phenyl analog.[1] The inductive withdrawal of the fluorine destabilizes the charge separation in the chair-like transition state. However, the reaction is cleaner because the para-position is blocked, preventing the secondary Cope rearrangement (which requires a free para-position) often seen as a side reaction in the unsubstituted analog.

B. Electrophilic Aromatic Substitution (EAS)[1]
  • Phenyl Analog: The nitrogen lone pair activates the ring strongly at ortho and para positions. Electrophiles (e.g.,

    
    , 
    
    
    
    ) will yield a mixture of ortho- and para-substituted products.[1]
  • 4-Fluoro Analog: The para-position is occupied.[1] The fluorine atom is an ortho/para director but deactivating relative to H. However, the strong activation from the Nitrogen dominates. Substitution occurs exclusively at the ortho-position (relative to N), providing high regioselectivity.[1]

C. Metal-Catalyzed Hydroamination

In Gold(I) or Iridium-catalyzed intramolecular hydroaminations (to form indolines), the 4-fluorophenyl derivative often gives higher turnover numbers (TON).[1]

  • Reasoning: Highly electron-rich amines (phenyl analog) can bind too strongly to the metal center, poisoning the catalyst. The slightly reduced basicity of the 4-F analog facilitates the dissociation of the product from the metal center, a common rate-limiting step.

Visualization of Pathways

Diagram 1: Comparative Reaction Pathways

This diagram illustrates the divergence in reactivity, specifically the blocking of the para-Cope rearrangement by the Fluorine atom.

ReactivityComparison SubstrateH N-Allyl-N-phenylamine (Unsubstituted) ClaisenTS [3,3]-Sigmatropic Transition State SubstrateH->ClaisenTS Fast Rate SubstrateF N-Allyl-N-(4-fluorophenyl)amine (4-Fluoro) SubstrateF->ClaisenTS Slower Rate (Inductive Deactivation) OrthoAllylH 2-Allylaniline (Ortho-product) ClaisenTS->OrthoAllylH Re-aromatization OrthoAllylF 2-Allyl-4-fluoroaniline (Ortho-product) ClaisenTS->OrthoAllylF Re-aromatization ParaCope Para-Cope Rearrangement (Side Reaction) OrthoAllylH->ParaCope Thermal Isomerization Blocked BLOCKED (No Para-Cope) OrthoAllylF->Blocked F-Substituent Prevents Shift

Figure 1: Mechanistic divergence in the Amino-Claisen rearrangement.[1] Note that the 4-F substituent prevents the secondary rearrangement to the para-position.

Diagram 2: Metabolic Fate (Drug Development)

The primary advantage of the 4-F analog in drug discovery is metabolic stability.

MetabolicFate DrugH N-Allyl-N-phenylamine (Scaffold) CYP CYP450 Enzyme (Oxidation) DrugH->CYP DrugF N-Allyl-N-(4-fluorophenyl)amine (Scaffold) DrugF->CYP Metabolite p-Hydroxy-Aniline (Toxic/Rapid Clearance) CYP->Metabolite Rapid p-Hydroxylation Stable Metabolically Stable (Prolonged Half-life) CYP->Stable p-Position Blocked

Figure 2: Impact of 4-Fluoro substitution on metabolic stability (CYP450 resistance).[1]

Experimental Protocols

Protocol A: Synthesis of N-Allyl-N-(4-fluorophenyl)amine

This protocol ensures mono-allylation and minimizes over-alkylation to the quaternary ammonium salt.[1]

Reagents: 4-Fluoroaniline (1.0 equiv), Allyl Bromide (1.1 equiv),


 (2.0 equiv), DMF (Solvent).[1]
  • Setup: Charge a flame-dried round-bottom flask with 4-fluoroaniline (111 mg, 1.0 mmol) and anhydrous DMF (5.0 mL).

  • Base Addition: Add anhydrous

    
     (276 mg, 2.0 mmol) and stir at room temperature for 15 minutes to deprotonate trace water and initiate surface activation.
    
  • Alkylation: Cool the mixture to 0°C. Add Allyl Bromide (86 µL, 1.1 mmol) dropwise over 10 minutes.

    • Note: The 4-F analog is less nucleophilic than aniline; however, adding excess allyl bromide risks over-alkylation. Keep stoichiometry tight.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The 4-F product (

    
    ) is less polar than the starting material.[1]
    
  • Workup: Dilute with water (20 mL) and extract with

    
     (3 x 15 mL). Wash combined organics with brine to remove DMF. Dry over 
    
    
    
    .
  • Purification: Flash chromatography on silica gel.

    • Yield Expectation: 75–85% (Colorless oil).[1]

Protocol B: Lewis Acid-Catalyzed Amino-Claisen Rearrangement

Comparative protocol for converting the N-allyl amine to the ortho-allyl aniline.[1]

Reagents: Substrate (1.0 equiv),


 (1.1 equiv), Xylene (Solvent).[1]
  • Dissolution: Dissolve N-Allyl-N-(4-fluorophenyl)amine (151 mg, 1.0 mmol) in dry Xylene (10 mL) under Argon.

  • Catalyst: Add

    
     (140 µL, 1.1 equiv) at room temperature. A complex will form immediately.
    
  • Rearrangement: Heat the mixture to reflux (140°C) for 4–6 hours.

    • Comparison Point: The unsubstituted phenyl analog typically reaches completion in 2–3 hours. The 4-F analog requires the longer reaction time (4–6 h) due to the inductive deactivation of the ring.

  • Quench: Cool to RT and quench with 10%

    
     (aq) to break the Boron-amine complex.
    
  • Isolation: Extract with EtOAc. The product is 2-allyl-4-fluoroaniline .[1]

References

  • Electronic Effects in Aniline Derivatives

    • Title: "Substituent Effects on the Basicity of Anilines: A St
    • Source: Journal of Engineering Research and Applied Science, 2024.
    • URL:[Link]

  • Hydroamination Catalysis

    • Title: "Gold(I)
    • Source: National Institutes of Health (PMC), 2011.
    • URL:[Link]

  • Claisen Rearrangement Mechanism

    • Title: "Substituent effects on the Claisen rearrangement.
    • Source: Journal of the American Chemical Society, 1991.
    • URL:[Link][1]

  • Synthesis of Fluorinated Anilines

    • Title: "Process for preparing para-fluoroanilines."[2]

    • Source: Google Patents (US3900519A).[1]

    • URL
  • Metabolic Stability of Fluorine Bioisosteres

    • Title: "Fluorine in Medicinal Chemistry."[3] (General Reference Context)

    • Source: Wikipedia (Verified Chemical Data).[1]

    • URL:[Link][1]

Sources

Comparative

A Comparative Reactivity Analysis of N-Allyl-N-(4-fluorophenyl)amine and Other Fluorinated Anilines: An In-Depth Technical Guide

Introduction: The Strategic Role of Fluorine in Aniline Chemistry In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic scaffolds is a cornerstone strategy for modula...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Aniline Chemistry

In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic scaffolds is a cornerstone strategy for modulating molecular properties. Fluorinated anilines, in particular, serve as pivotal building blocks for pharmaceuticals, agrochemicals, and advanced polymers.[1] The unique electronic properties of fluorine—specifically its high electronegativity—can profoundly alter a molecule's reactivity, metabolic stability, lipophilicity, and binding affinity.[2][3]

This guide focuses on N-Allyl-N-(4-fluorophenyl)amine (CAS 83164-79-8)[4], a specialized aniline derivative featuring both a fluorine substituent on the aromatic ring and an allyl group on the nitrogen atom. We will provide an in-depth, objective comparison of its reactivity against other key fluorinated anilines, such as 4-fluoroaniline and N-methyl-4-fluoroaniline. Our analysis is grounded in fundamental electronic principles and supported by experimental data to offer researchers and drug development professionals a clear, predictive framework for employing these versatile intermediates.

Pillar 1: Understanding the Electronic Landscape of Fluorinated Anilines

The reactivity of any substituted aniline is a delicate interplay between inductive and resonance effects, which dictate the electron density at both the nitrogen atom and the aromatic ring.

  • Inductive Effect (I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (σ-withdrawal). This effect pulls electron density away from the aromatic ring and the nitrogen atom through the sigma bond framework, decreasing the nucleophilicity and basicity of the amine.[5]

  • Resonance Effect (R): The lone pair of electrons on the fluorine atom can be donated into the aromatic π-system (+R effect). However, for fluorine, this resonance donation is weak and is significantly outweighed by its strong inductive effect. The nitrogen's lone pair, conversely, provides a strong +R effect, donating electron density into the ring and activating the ortho and para positions for electrophilic attack.[6]

  • The N-Allyl Group: The allyl group attached to the nitrogen introduces two key factors:

    • Steric Hindrance: It provides more steric bulk around the nitrogen and the ortho positions of the ring compared to a hydrogen or a methyl group.

    • Electronic Contribution: As an alkyl group, it has a weak electron-donating inductive effect, which slightly counteracts the deactivation caused by the phenyl ring and fluorine.

The following diagram illustrates the dominant electronic forces at play in N-Allyl-N-(4-fluorophenyl)amine.

G cluster_0 Electronic Effects on N-Allyl-N-(4-fluorophenyl)amine Aniline Aniline Ring (π-system) Nitrogen Nitrogen Atom (Lone Pair) Nitrogen->Aniline Strong +R Effect (Activates o,p positions) Fluorine Para-Fluorine Fluorine->Aniline Strong -I Effect (Deactivates Ring) Fluorine->Aniline Weak +R Effect Allyl N-Allyl Group Allyl->Nitrogen Weak +I Effect (Increases N Nucleophilicity slightly) Allyl->Nitrogen Steric Hindrance

Caption: Dominant electronic and steric effects in N-Allyl-N-(4-fluorophenyl)amine.

Pillar 2: Comparative Reactivity Analysis

We will now compare the reactivity of N-Allyl-N-(4-fluorophenyl)amine with other anilines across several fundamental reaction classes.

Basicity (pKa) - A Measure of Nucleophilicity

The basicity of an aniline, quantified by the pKa of its conjugate acid, is a direct indicator of the nitrogen lone pair's availability and, consequently, its nucleophilicity. Electron-withdrawing groups decrease basicity (lower pKa), while electron-donating groups increase it.[7]

CompoundSubstituentsKey EffectsExperimental pKa (Conjugate Acid)Reference(s)
Aniline-HBaseline~4.6[8]
4-Fluoroaniline4-FStrong -I effect from Fluorine~4.65[9]
N-MethylanilineN-CH₃+I effect from Methyl group~4.85[10]
N-Allyl-N-(4-fluorophenyl)amine 4-F, N-AllylStrong -I (Fluorine) vs. weak +I (Allyl)Estimated ~4.7-4.8*N/A
4-Nitroaniline4-NO₂Strong -I and -R effects~1.0[10]

* Estimated value. The fluorine atom's strong electron-withdrawing effect significantly reduces basicity compared to N-alkylanilines. The allyl group's weak inductive effect likely makes it slightly more basic than 4-fluoroaniline but less basic than N-methylaniline due to potentially greater steric hindrance to solvation of the anilinium ion.

Insight: The fluorine atom is the dominant factor in reducing the basicity of N-Allyl-N-(4-fluorophenyl)amine, making its nitrogen lone pair less available for donation than in non-fluorinated analogues like N-methylaniline.

Palladium-Catalyzed C-N Cross-Coupling Reactions

Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C-N bonds. The nucleophilicity of the aniline is critical for the efficiency of this reaction. For electron-deficient anilines, the turnover-limiting step can shift to the final reductive elimination from the palladium center.[11][12]

Comparative Performance in a Model Buchwald-Hartwig Reaction:

Aniline DerivativeKey Factors Influencing ReactivityExpected Relative Rate
AnilineHigh nucleophilicity, minimal steric hindrance.High
4-FluoroanilineReduced nucleophilicity due to -I effect of F.Moderate
N-Allyl-N-(4-fluorophenyl)amine Reduced nucleophilicity (F); increased steric hindrance (Allyl); potential for allyl group to coordinate with Pd.Moderate to Low
2,6-DifluoroanilineSeverely reduced nucleophilicity (two F atoms); significant steric hindrance at N.Very Low

Expert Analysis: While the fluorine atom in N-Allyl-N-(4-fluorophenyl)amine reduces its inherent nucleophilicity, it remains a viable substrate for cross-coupling reactions. However, reaction conditions may require adjustment compared to non-fluorinated anilines. The use of specialized phosphine ligands (e.g., BippyPhos derivatives) and carefully chosen bases (e.g., KOPh for sensitive substrates) can be crucial for achieving high yields, especially when coupling with less reactive aryl chlorides.[11][12] The allyl group itself is generally stable under these conditions but could introduce unforeseen coordination modes with the catalyst.

The catalytic cycle below illustrates the key steps where the aniline's properties are critical.

G Pd(0)L2 Pd(0)L2 Ox. Add. Oxidative Addition Pd(0)L2->Ox. Add. Ar-X L2Pd(II)(Ar)(X) L2Pd(II)(Ar)(X) Ox. Add.->L2Pd(II)(Ar)(X) Amine Assoc. Amine Association & Deprotonation L2Pd(II)(Ar)(X)->Amine Assoc. + R'R''NH - HX L2Pd(II)(Ar)(NR'R'') L2Pd(II)(Ar)(NR'R'') Amine Assoc.->L2Pd(II)(Ar)(NR'R'') Red. Elim. Reductive Elimination (Often Rate-Limiting for Fluoroanilines) L2Pd(II)(Ar)(NR'R'')->Red. Elim. Red. Elim.->Pd(0)L2 + Ar-NR'R''

Caption: Generalized Buchwald-Hartwig amination catalytic cycle.

Electrophilic Aromatic Substitution (SEAr)

The N-allyl amino group is a powerful activating, ortho-para directing group due to its +R effect.[6] However, in N-Allyl-N-(4-fluorophenyl)amine, the landscape for electrophilic attack is significantly altered:

  • Para-Position: Blocked by the fluorine atom.

  • Ortho-Positions: Activated by the amino group but sterically hindered by the bulky N-allyl group. The ring is also electronically deactivated by the -I effect of fluorine.

  • Meta-Positions: Least activated.

Comparison of Regioselectivity:

CompoundDirecting GroupsExpected Major Product(s) in SEAr
Aniline-NH₂ (o,p-director)ortho- and para-substituted
4-Fluoroaniline-NH₂ (o,p), -F (o,p)2-substituted (ortho to -NH₂)
N-Allyl-N-(4-fluorophenyl)amine -NHAllyl (o,p), -F (o,p)2-substituted, but reaction may be sluggish due to steric hindrance and deactivation.

Insight: Electrophilic aromatic substitution on N-Allyl-N-(4-fluorophenyl)amine is expected to be challenging. The combination of electronic deactivation from the fluorine and steric hindrance from the allyl group makes the ortho positions less accessible than in 4-fluoroaniline. Reactions may require stronger electrophiles or harsher conditions, which could lead to side reactions.

Pillar 3: Experimental Protocols for Reactivity Assessment

To provide a tangible basis for comparison, we present standardized protocols designed to quantify the relative reactivity of these anilines in a laboratory setting.

Protocol 1: Comparative Palladium-Catalyzed N-Arylation

This experiment directly compares the nucleophilic character of different anilines in a competitive cross-coupling reaction.

Objective: To determine the relative reactivity of N-Allyl-N-(4-fluorophenyl)amine vs. 4-fluoroaniline.

Methodology:

  • Inert Atmosphere: In a glovebox, charge a reaction vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 2 mol%), and a base (e.g., NaOtBu, 1.4 mmol).[13]

  • Substrate Addition: Add 4-bromotoluene (1.0 mmol, limiting reagent), N-Allyl-N-(4-fluorophenyl)amine (1.0 mmol), and 4-fluoroaniline (1.0 mmol).

  • Solvent: Add anhydrous toluene (5 mL).

  • Reaction: Seal the vial and heat the mixture to 100 °C.

  • Monitoring: After 1 hour, take an aliquot of the reaction mixture, quench with water, extract with ethyl acetate, and analyze by GC-MS or ¹H NMR to determine the ratio of the two N-arylated products.

  • Analysis: A higher ratio of the product from 4-fluoroaniline would indicate it is more reactive under these conditions, likely due to lower steric hindrance.

G cluster_workflow Comparative Reactivity Workflow Start Prepare Reagents (Inert Atmosphere) Mix Combine Anilines (Equimolar), Limiting Aryl Halide, Catalyst System Start->Mix React Heat Reaction (e.g., 100 °C, 1h) Mix->React Sample Quench Aliquot & Extract React->Sample Analyze Analyze by GC-MS / NMR Sample->Analyze Result Determine Product Ratio (Relative Reactivity) Analyze->Result

Caption: Experimental workflow for competitive cross-coupling reactions.

Conclusion

N-Allyl-N-(4-fluorophenyl)amine presents a unique reactivity profile shaped by a confluence of competing electronic and steric factors.

  • Nucleophilicity & Basicity: Its reactivity as a nucleophile is significantly attenuated by the powerful electron-withdrawing inductive effect of the para-fluorine substituent, rendering it less basic and less reactive in C-N bond-forming reactions than non-fluorinated analogues.

  • Steric Effects: The N-allyl group introduces considerable steric bulk that hinders reactions at both the nitrogen center and the adjacent ortho positions of the aromatic ring.

  • Synthetic Utility: Despite these deactivating features, it remains a valuable and versatile building block. Its successful application in synthesis, particularly in palladium-catalyzed cross-coupling, hinges on the rational selection of advanced catalytic systems and optimized reaction conditions to overcome the inherent lower reactivity.

This guide provides a foundational understanding to help researchers anticipate the behavior of N-Allyl-N-(4-fluorophenyl)amine and strategically design synthetic routes that harness its unique chemical properties.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Specialty Anilines: Focus on 4-Fluoro-3-(trifluoromethyl)aniline.
  • Alric, J. P., et al. (2005). meta-Directed fluorination of anilines. Journal of Fluorine Chemistry.
  • Green, R. A., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Retrieved from [Link]

  • Green, R. A., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]

  • Böhm, H.-J., et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Retrieved from [Link]

  • Quora. (2020). Which compound is a better base, aniline or para-fluoroaniline? Why?. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Sparrow Chemical. (n.d.). Fluoroaniline Series. Retrieved from [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline.
  • DERGI. (2021). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. Retrieved from [Link]

  • Martínez-Periñán, E., et al. (2019). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules. Retrieved from [Link]

  • Barham, H., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Retrieved from [Link]

  • Clark, J., & Perrin, D. D. (1967). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

Sources

Validation

Spectroscopic Differences Between Ortho, Meta, and Para-Fluorinated N-Allyl Anilines

This guide details the spectroscopic differentiation of ortho-, meta-, and para-fluorinated N-allyl anilines. It is designed for medicinal chemists and analytical scientists requiring robust protocols for structural veri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic differentiation of ortho-, meta-, and para-fluorinated N-allyl anilines. It is designed for medicinal chemists and analytical scientists requiring robust protocols for structural verification.

Executive Summary & Application Context

Fluorinated N-allyl anilines are critical intermediates in the synthesis of N-heterocycles (e.g., quinolines, indoles) and serve as bioisosteres in drug discovery. The position of the fluorine atom (ortho, meta, or para) significantly alters the electronic environment, metabolic stability, and pKa of the molecule.

Distinguishing these isomers is trivial with


F NMR but requires careful analysis in 

H NMR due to overlapping allyl and aromatic signals. This guide provides a definitive spectroscopic framework for identifying each isomer, supported by experimental data ranges and mechanistic rationale.

Synthesis & Experimental Protocol

Before characterization, high-purity samples are required. The standard synthesis involves the mono-N-alkylation of the corresponding fluoroaniline.

Validated Synthesis Protocol

Reaction: Nucleophilic substitution (


) of allyl bromide by fluoroaniline.

Reagents:

  • Fluoroaniline isomer (1.0 eq)

  • Allyl bromide (1.1 eq)

  • Potassium carbonate (

    
    , 2.0 eq)
    
  • Solvent: DMF or Acetonitrile (anhydrous)

Procedure:

  • Dissolve the fluoroaniline (e.g., 5 mmol) in DMF (10 mL).

  • Add

    
     and stir at room temperature for 10 minutes.
    
  • Add allyl bromide dropwise to minimize bis-allylation.

  • Stir at

    
     for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
    
  • Workup: Dilute with water, extract with ethyl acetate, wash with brine, dry over

    
    .
    
  • Purification: Silica gel column chromatography is mandatory to remove the trace N,N-diallyl impurity.

Synthesis Aniline Fluoroaniline (Ortho/Meta/Para) Intermediate Reaction Mixture (Mono + Bis-allyl) Aniline->Intermediate + Reagents Reagents Allyl Bromide K2CO3, DMF, 60°C Reagents->Intermediate Purification Column Chromatography (Hexane/EtOAc) Intermediate->Purification Product Pure N-Allyl-Fluoroaniline Purification->Product Isolation

Figure 1: Synthetic workflow for accessing N-allyl fluoroanilines.

Spectroscopic Comparison

A. F NMR: The Primary Discriminator

F NMR is the most reliable method for identification. The chemical shift is governed by the electron density around the fluorine nucleus. The amino group (

) is a strong electron donor (+R effect).
  • Ortho (2-F): The fluorine is adjacent to the electron-donating nitrogen. Resonance shielding is maximized, but the "ortho effect" (steric compression and proximity to the N lone pair) often results in the most upfield (negative) shift.

  • Para (4-F): The fluorine is conjugated with the nitrogen. The +R effect of nitrogen increases electron density at the para position, leading to significant shielding compared to fluorobenzene.

  • Meta (3-F): The fluorine is not in conjugation with the nitrogen. It only feels the inductive effect, which is weaker. Therefore, it appears the most downfield (least shielded).

Diagnostic


F Shifts (Relative to CFCl

):
| Isomer | Shift Range (

ppm) | Electronic Rationale | | :--- | :--- | :--- | | Ortho (2-F) | -134 to -138 | Max shielding (+R) + Ortho effect | | Para (4-F) | -126 to -130 | Strong shielding (+R resonance) | | Meta (3-F) | -110 to -114 | Minimal shielding (Inductive only) |
B. H NMR: Coupling and Symmetry

While the allyl signals (


 5.9, 5.2, 3.8) are similar for all three, the aromatic region provides distinct coupling patterns (

).[1]
  • N-Allyl-4-fluoroaniline (Para):

    • Symmetry: Appears as a distinct AA'BB' system (often looks like two doublets or quartets).

    • Pattern: Two protons ortho to N (shielded,

      
       ~6.[1]5) and two protons ortho to F (deshielded, 
      
      
      
      ~6.9).
  • N-Allyl-2-fluoroaniline (Ortho):

    • Complexity: Four distinct aromatic protons.

    • Key Signal: The proton at C3 (ortho to F, meta to N) often shows a large

      
       (~10-12 Hz).
      
  • N-Allyl-3-fluoroaniline (Meta):

    • Pattern: Look for the isolated proton at C2 (between N and F). It appears as a doublet of triplets or a broad singlet/doublet, shielded by the ortho-amino group but split by the ortho-fluorine.

C. C NMR: Carbon-Fluorine Coupling ( )

The magnitude of the C-F coupling constant is definitive.

  • 
     (C-F carbon):  ~230–245 Hz (Large doublet).
    
  • 
     (Ortho carbons):  ~21–25 Hz.
    
  • 
     (Meta carbons):  ~6–10 Hz.
    
  • 
     (Para carbons):  ~2–3 Hz.
    

Differentiation Strategy:

  • Para: The quaternary C-N carbon shows a small

    
     (~2 Hz).
    
  • Meta: The quaternary C-N carbon shows a medium

    
     (~10 Hz).
    
  • Ortho: The quaternary C-N carbon shows a large

    
     (~12-15 Hz).
    

Comparative Data Summary

The following table synthesizes experimental data for the N-allyl derivatives.

FeatureN-Allyl-2-fluoroaniline (Ortho) N-Allyl-3-fluoroaniline (Meta) N-Allyl-4-fluoroaniline (Para)

F NMR (

)
-136.5 ppm -112.0 ppm -128.5 ppm

H Aromatic Pattern
Multiplet (4 distinct H)Multiplet (3H) + Isolated H (C2)Symmetric AA'BB' (2 sets of 2H)
IR (C-F Stretch) ~1260 cm

~1275 cm

~1220 cm

IR (N-H Stretch) ~3420 cm

(Poss. H-bond)
~3400 cm

~3400 cm

Key

H Signal
C3-H (td,

Hz)
C2-H (dt,

Hz)
C2/C6-H (m,

6.5-6.6)

Isomer Identification Logic Flow

Use this decision tree to identify your compound based on standard 1D NMR data.

Identification Start Unknown N-Allyl Fluoroaniline (Acquire 19F & 1H NMR) CheckF Check 19F Chemical Shift Start->CheckF Meta Shift ~ -112 ppm (Meta Isomer) CheckF->Meta > -115 ppm Shielded Shift < -125 ppm (Ortho or Para) CheckF->Shielded < -120 ppm CheckH Check 1H NMR Symmetry (Aromatic Region) Shielded->CheckH Para Symmetric AA'BB' (2 distinct signals integration 2:2) Para Isomer CheckH->Para Symmetric Ortho Complex Multiplet (4 distinct signals) Ortho Isomer CheckH->Ortho Complex

Figure 2: Spectroscopic decision tree for isomer identification.

References

  • Deutsch, C. J., & Taylor, J. S. (1989).[2] New class of 19F pH indicators: fluoroanilines.[2] Biophysical Journal, 55(4), 799-804.[2] [Link]

  • PubChem. (2025).[3][4] 2-Fluoroaniline Compound Summary. [Link]

Sources

Comparative

Investigating the biological activity of N-Allyl-N-(4-fluorophenyl)amine versus its analogues

Executive Summary N-Allyl-N-(4-fluorophenyl)amine (CAS: 83164-79-8) represents a specialized pharmacophore scaffold bridging simple anilines and complex allylamine antifungals (e.g., Naftifine, Terbinafine). Unlike its n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Allyl-N-(4-fluorophenyl)amine (CAS: 83164-79-8) represents a specialized pharmacophore scaffold bridging simple anilines and complex allylamine antifungals (e.g., Naftifine, Terbinafine). Unlike its non-fluorinated analogues, the inclusion of a para-fluorine atom confers unique metabolic stability and lipophilic properties essential for lead optimization.

This guide objectively compares the 4-fluoro derivative against its chlorinated and unsubstituted analogues, evaluating their utility as bioactive intermediates in the synthesis of heterocycles (indoles, quinolines) and as direct antifungal pharmacophores.

Key Technical Advantages
  • Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) at the para-position effectively blocks cytochrome P450-mediated hydroxylation, a primary clearance pathway for simple

    
    -allylanilines.
    
  • Lipophilicity Modulation: Fluorine increases

    
     without adding significant steric bulk (Van der Waals radius: F 
    
    
    
    1.47 Å vs. H
    
    
    1.20 Å), enhancing membrane permeability compared to the bulkier chloro-analogue.
  • Synthetic Selectivity: The scaffold serves as a "privileged structure" for amino-Claisen rearrangements, yielding C-allyl products with higher regioselectivity than non-halogenated variants.

Chemical Profile & Structural Analysis[1][2]

The biological performance of this molecule is dictated by the interplay between the reactive allyl "warhead" and the metabolically robust fluorophenyl ring.

FeatureN-Allyl-N-(4-fluorophenyl)amineN-Allyl-4-chloroanilineN-Allylaniline (Unsubstituted)
CAS 83164-79-83085-26-5589-09-3
Molecular Weight 151.18 g/mol 167.64 g/mol 133.19 g/mol
Lipophilicity (

)
~2.6 (Predicted)~2.9 (High)~2.1 (Moderate)
Electronic Effect (

)
0.06 (Inductive withdrawal)0.23 (Strong withdrawal)0.00 (Neutral)
Metabolic Liability Low (Blocked para-site)Low (Blocked para-site)High (para-hydroxylation)
Steric Demand Low (Bioisostere to H)High (Steric clash potential)Minimal

Comparative Biological Activity[1][3][4][5]

Antifungal Efficacy (Allylamine Class)

The


-allyl amine motif is the structural core of squalene epoxidase inhibitors. While tertiary allylamines (e.g., Terbinafine) are the clinical standard, secondary allylamines like 

-Allyl-4-fluoroaniline exhibit precursor activity and serve as fragments for "homoallylamine" antifungal development.

Mechanism of Action: The allyl group acts as a suicide substrate for fungal squalene epoxidase. The para-substitution modulates the binding affinity and stability of the inhibitor-enzyme complex.

Comparative Performance Data (Representative Trends):

Compound VariantRelative Antifungal Potency*Cytotoxicity (HepG2)Metabolic Half-Life (

)
4-Fluoro (Target) High ModerateExtended (>60 min)
4-ChloroModerate-HighHighExtended (>60 min)
Unsubstituted (H)LowLowShort (<20 min)
4-Methoxy (OMe)Low (Metabolically unstable)LowShort (O-demethylation)

*Note: Potency refers to the ability to inhibit ergosterol biosynthesis in whole-cell assays. The 4-Fluoro derivative offers the best balance of potency and metabolic stability.

Mechanistic Pathway Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) and the metabolic fate of the scaffold.

G Scaffold N-Allyl-N-(4-fluorophenyl)amine Target Target: Squalene Epoxidase (Fungal Cell Wall) Scaffold->Target Allyl Group (Warhead) Metabolism Metabolic Fate (Liver Microsomes) Scaffold->Metabolism Systemic Circulation P450 CYP450 Attack Metabolism->P450 Stable Metabolically Stable (No p-Hydroxylation) P450->Stable 4-F Substitution (Blocks Oxidation) Unstable Rapid Clearance (p-Hydroxylation) P450->Unstable Unsubstituted (H) Analogues

Caption: SAR map highlighting the dual role of the allyl group (target engagement) and the 4-fluorine atom (metabolic protection).

Experimental Protocols

To ensure reproducibility and high selectivity (avoiding bis-allylation), we recommend the Green Catalytic Mono-N-Alkylation protocol over traditional alkyl halide substitution.

Synthesis: Selective Mono-N-Allylation

Objective: Synthesize


-Allyl-N-(4-fluorophenyl)amine with >95% selectivity, minimizing the formation of the diallyl byproduct.

Reagents:

  • 4-Fluoroaniline (1.0 equiv)

  • Allyl Alcohol (1.2 equiv) — Safer alternative to Allyl Bromide

  • Catalyst:

    
     (Reusable solid acid catalyst)
    
  • Solvent: Toluene or solvent-free conditions

Workflow:

  • Catalyst Activation: Calcine

    
     at 500°C for 3 hours prior to use to activate Lewis acid sites.
    
  • Reaction Assembly: In a pressure tube, combine 4-fluoroaniline (5 mmol), allyl alcohol (6 mmol), and activated catalyst (100 mg).

  • Heating: Stir at 140°C for 6–8 hours.

    • Note: The high temperature drives the dehydration mechanism.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate.[1][2] Centrifuge to recover the catalyst (can be reused up to 4 times).

  • Purification: Evaporate solvent. If necessary, purify via flash chromatography (Hexane/EtOAc 9:1).

    • Expected Yield: 70–85%

    • Selectivity: >97% mono-allyl product.

Biological Assay: Antifungal Susceptibility (Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against dermatophytes (e.g., Trichophyton rubrum).

Protocol (Adapted from CLSI M38-A2):

  • Preparation: Dissolve test compounds in DMSO (Stock: 1600

    
    g/mL).
    
  • Dilution: Prepare serial two-fold dilutions in RPMI 1640 medium (buffered with MOPS) in a 96-well plate. Final concentration range: 0.01 – 64

    
    g/mL.
    
  • Inoculum: Prepare a fungal spore suspension (

    
     CFU/mL) and add 100 
    
    
    
    L to each well.
  • Incubation: Incubate at 35°C for 4 days (dermatophytes) or 24–48 hours (Candida spp.).

  • Readout: Visual score. The MIC is the lowest concentration showing 100% inhibition of growth compared to the growth control.

Mechanistic Insights: Why Fluorine?

The superiority of the 4-fluoro analogue stems from the Carbon-Fluorine Bond Strength .

  • Bond Energy: C–F (116 kcal/mol) vs. C–H (99 kcal/mol) vs. C–Cl (81 kcal/mol).

  • Metabolic Consequence: The liver's CYP450 enzymes typically attack the electron-rich para-position of anilines. Replacing H with F renders this site inert to oxidation.

  • Bioisosterism: Unlike Chlorine, which adds significant lipophilicity and bulk (potentially altering receptor binding), Fluorine mimics Hydrogen's size closely ("Steric Mimicry") while drastically altering the electronic landscape.

SAR cluster_0 Structure-Property Relationship F_Atom 4-Fluoro Substituent Effect1 Blocks Metabolic Hydroxylation F_Atom->Effect1 Effect2 Maintains Small Steric Profile F_Atom->Effect2 Allyl N-Allyl Group Effect3 Reactive Warhead (Epoxidase Inhibition) Allyl->Effect3

Caption: Functional decomposition of the molecule's key structural features.

References

  • Selective Synthesis: Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst.[3][4] (2022).[5][6][1][7] RSC Advances. Link

  • Metabolic Stability: Studies on the Metabolism of 4-fluoroaniline and 4-fluoroacetanilide in Rat. (1999).[8][9] Xenobiotica. Link

  • Antifungal Mechanism: Antifungal activity of the allylamine derivative terbinafine in vitro.[10] (1987).[10] Antimicrobial Agents and Chemotherapy.[6][11][7][10][12][13] Link

  • Homoallylamine SAR: Structure–activity relationship study of homoallylamines and related derivatives acting as antifungal agents. (2006). Bioorganic & Medicinal Chemistry. Link

  • Antimutagenic Activity: Evaluation of the biological activity of novel monocationic fluoroaryl-2,2'-bichalcophenes. (2014). Drug Design, Development and Therapy.[12] Link

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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